Guajadial E
Description
Properties
Molecular Formula |
C30H34O5 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(5aS,7S,10R,10aR,11aR,12S)-1,3-dihydroxy-5a,10-dimethyl-12-phenyl-7-propan-2-yl-7,8,9,10,10a,11,11a,12-octahydrobenzo[b]xanthene-2,4-dicarbaldehyde |
InChI |
InChI=1S/C30H34O5/c1-16(2)19-11-10-17(3)20-12-24-25(18-8-6-5-7-9-18)26-28(34)22(14-31)27(33)23(15-32)29(26)35-30(24,4)13-21(19)20/h5-9,13-17,19-20,24-25,33-34H,10-12H2,1-4H3/t17-,19+,20-,24-,25-,30-/m1/s1 |
InChI Key |
DOFRMKNDUPWODG-VZDCTJQQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C2=C[C@@]3([C@H](C[C@H]12)[C@H](C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C(C)C |
Canonical SMILES |
CC1CCC(C2=CC3(C(CC12)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Guajadial E: A Technical Whitepaper on its Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guajadial E is a meroterpenoid natural product isolated from the leaves of the common guava, Psidium guajava L.[1] This document provides a comprehensive technical overview of the discovery, natural source, and cytotoxic properties of this compound. Detailed experimental protocols for its isolation and cytotoxicity assessment are presented, along with a summary of its known biological activity against various cancer cell lines. While the precise signaling pathways affected by this compound remain an area for further investigation, this whitepaper consolidates the current knowledge to support ongoing research and drug development efforts.
Discovery and Natural Source
This compound was first reported as a new natural product in 2013 by Gao et al., as part of a study that identified a series of novel meroterpenoids, named Guajadials C-F, from the leaves of Psidium guajava[1]. This discovery added to the growing class of complex secondary metabolites isolated from this plant species, which is widely cultivated in tropical and subtropical regions for its fruit and traditional medicinal uses.
The structure of this compound, along with its congeners, was elucidated through extensive spectroscopic analysis, including High-Resolution Electron Impact Mass Spectrometry (HREIMS), and various Nuclear Magnetic Resonance (NMR) techniques (¹H NMR, ¹³C NMR, HSQC, and HMBC)[1].
Experimental Protocols
Isolation of this compound from Psidium guajava Leaves
The following protocol is based on the methodology described for the isolation of Guajadials C-F[1].
2.1.1. Extraction
-
Air-dried and powdered leaves of Psidium guajava are subjected to exhaustive extraction with 95% ethanol at room temperature.
-
The resulting ethanol extract is concentrated under reduced pressure to yield a crude residue.
-
The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to fractionate the components based on polarity.
2.1.2. Chromatographic Separation
-
The ethyl acetate fraction, which contains this compound, is subjected to column chromatography on silica gel.
-
A gradient elution system of chloroform-methanol is typically employed to separate the components.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification to yield this compound is performed using semi-preparative High-Performance Liquid Chromatography (HPLC).
Caption: Isolation workflow for this compound.
Cytotoxicity Assessment
The cytotoxic activity of this compound has been evaluated against various human cancer cell lines using the MTS assay, a colorimetric method for assessing cell viability. The following is a generalized protocol for such an assay.
2.2.1. Cell Culture and Treatment
-
Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the cells are treated with various concentrations of this compound (typically in a range from 0 to 40 µM) for a specified period (e.g., 48 hours)[2].
2.2.2. MTS Assay Procedure
-
Following the treatment period, a solution containing a tetrazolium compound (MTS) and an electron coupling reagent (PES) is added to each well.
-
The plates are incubated for a further 1-4 hours to allow for the bioreduction of MTS into a colored formazan product by metabolically active cells.
-
The absorbance of the formazan product is measured at a specific wavelength (typically 490 nm) using a microplate reader.
-
The cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.
Biological Activity and Data Presentation
This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. The available quantitative data, in the form of IC₅₀ values, are summarized in the tables below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | 7.78 | [2] |
| A-549 | Lung Cancer | 6.30 | [2] |
| SMMC-7721 | Hepatoma | 5.59 | [2] |
| SW480 | Colon Cancer | 13.39 | [2] |
| HL-60 | Leukemia | 7.77 | [2] |
Table 1: Cytotoxicity of this compound against various cancer cell lines as reported by MedchemExpress.[2]
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| A549 | Lung Cancer | 6.30 | [1] |
| MCF7 | Breast Cancer | 7.78 | [1] |
| HL60 | Leukemia | 7.77 | [1] |
| SMMC-7721 | Hepatoma | 5.59 | [1] |
Table 2: Cytotoxicity of this compound as reported in "The Anticancer Potential of Psidium guajava (Guava) Extracts".[1]
Signaling Pathways and Mechanism of Action (Further Research Needed)
To date, specific studies elucidating the signaling pathways modulated by this compound have not been identified in the public domain. Research on the broader class of "guajadial" compounds and crude extracts of Psidium guajava suggests potential mechanisms of action, including the induction of apoptosis and cell cycle arrest. Some studies on related meroterpenoids from guava have also suggested a tamoxifen-like mechanism, potentially involving estrogen receptors.[3]
However, it is crucial to note that these findings may not be directly extrapolated to this compound. The unique structural features of this compound may confer a distinct mode of action. Therefore, the investigation of the specific molecular targets and signaling pathways affected by this compound represents a significant area for future research.
Caption: Current understanding of this compound's mechanism.
Conclusion
This compound, a meroterpenoid from Psidium guajava leaves, exhibits promising cytotoxic activity against a variety of cancer cell lines. This whitepaper has provided a detailed account of its discovery, natural sourcing, and the experimental protocols for its isolation and bioactivity assessment. While the quantitative data on its cytotoxicity are compelling, a significant knowledge gap exists regarding its precise mechanism of action and the signaling pathways it modulates. Further research in these areas is warranted to fully understand the therapeutic potential of this compound and to advance its development as a potential anticancer agent.
References
Guajadial E: A Technical Whitepaper on its Phytochemical Profile in Psidium guajava
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psidium guajava L., commonly known as guava, is a plant rich in a diverse array of secondary metabolites, including flavonoids, phenolics, and triterpenes. Among the most promising of these are the meroterpenoids, a class of compounds with demonstrated biological activities. This technical guide focuses on Guajadial E, a sesquiterpenoid-based meroterpenoid isolated from the leaves of Psidium guajava. This compound has garnered significant interest within the scientific community for its pronounced cytotoxic effects against various cancer cell lines. This document provides a comprehensive overview of the phytochemical profile of this compound, its isolation and characterization, and its potential mechanisms of action, with a focus on data relevant to researchers and drug development professionals.
Phytochemical Profile of this compound
This compound is a member of a group of related compounds known as guajadials, which are characterized by a sesquiterpenoid core linked to a phloroglucinol derivative. The structure of this compound, along with its analogs Guajadials C, D, and F, was first elucidated through extensive spectroscopic analysis.[1][2]
Quantitative Data
The primary quantitative data available for this compound pertains to its biological activity, specifically its cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 7.78 |
| A-549 | Lung Cancer | 6.30 |
| SMMC-7721 | Hepatocellular Carcinoma | 5.59 |
| SW480 | Colon Cancer | 13.39 |
| HL-60 | Promyelocytic Leukemia | 7.77 |
Data sourced from MedChemExpress, citing unpublished data.
At present, specific data regarding the concentration and yield of this compound from Psidium guajava leaves is not extensively published. However, the isolation of several milligrams of the compound for research purposes has been documented.
Experimental Protocols
Isolation and Purification of this compound from Psidium guajava Leaves
The following protocol is a generalized procedure based on the successful isolation of this compound and related meroterpenoids.[1][2]
1. Plant Material and Extraction:
-
Air-dried and powdered leaves of Psidium guajava are extracted with 95% ethanol at room temperature.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which typically contains the meroterpenoids, is concentrated.
3. Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel.
-
A gradient elution is performed using a solvent system of increasing polarity, such as a chloroform-methanol gradient.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
4. Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR): 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure and stereochemistry.
-
Cytotoxicity Assay: Sulforhodamine B (SRB) Protocol
The following is a detailed protocol for the SRB assay, a colorimetric method used to determine cell viability and cytotoxicity.
1. Cell Plating:
-
Seed cells in a 96-well microtiter plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours under standard cell culture conditions (37°C, 5% CO2).
2. Compound Treatment:
-
Treat the cells with various concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
3. Cell Fixation:
-
Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate the plate at 4°C for 1 hour.
4. Washing:
-
Wash the plate four to five times with slow-running tap water to remove the TCA.
-
Allow the plate to air-dry completely at room temperature.
5. Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
6. Removal of Unbound Dye:
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Allow the plate to air-dry completely.
7. Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
8. Data Analysis:
-
Calculate the percentage of cell growth inhibition compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways and Mechanism of Action
While the specific signaling pathways modulated by this compound have not been fully elucidated, the activities of closely related compounds and crude extracts of Psidium guajava provide insights into its potential mechanisms of action.
The structurally similar compound, Guajadial, has been reported to possess anti-estrogenic activity and may act as a selective estrogen receptor modulator (SERM), similar to tamoxifen. Furthermore, Guajadial has been shown to reverse multidrug resistance in breast cancer cells by inhibiting the expression of ABC transporters and suppressing the PI3K/Akt signaling pathway.
Aqueous extracts of Psidium guajava leaves have been demonstrated to induce apoptosis in prostate cancer cells through the modulation of several key signaling pathways, including the inactivation of Akt and the activation of p38 and Erk1/2, which are components of the MAPK pathway. Additionally, guava leaf extracts have been shown to inhibit the NF-κB pathway, a critical regulator of inflammation and cell survival.
Given the structural similarity and potent cytotoxic activity of this compound, it is plausible that it may exert its anticancer effects through one or more of the following signaling pathways:
-
PI3K/Akt Pathway: Inhibition of this pathway can lead to decreased cell survival and proliferation.
-
MAPK Pathway: Modulation of MAPK signaling can induce apoptosis.
-
NF-κB Pathway: Inhibition of NF-κB can sensitize cancer cells to apoptosis and reduce inflammation-driven tumor progression.
Conclusion
This compound is a promising phytochemical from Psidium guajava with significant cytotoxic activity against a range of cancer cell lines. While further research is required to fully elucidate its mechanism of action and to quantify its presence in the plant, the available data suggests that it holds potential as a lead compound for the development of novel anticancer therapeutics. The experimental protocols and potential signaling pathways outlined in this technical guide provide a foundation for future research in this area. It is recommended that further studies focus on the in vivo efficacy of this compound, its specific molecular targets, and the development of optimized extraction and purification methods to facilitate its broader investigation.
References
The Enigmatic Pathway of Guajadial E: A Technical Guide to its Putative Biosynthesis in Psidium guajava
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guajadial E, a complex meroterpenoid isolated from the leaves of guava (Psidium guajava), has garnered significant interest within the scientific community due to its pronounced cytotoxic activities against various cancer cell lines. As a member of the guajadial family of natural products, its intricate chemical architecture presents both a formidable challenge and a compelling opportunity for synthetic chemists and drug development professionals. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. Drawing upon established knowledge of related meroterpenoid biosynthesis, this document outlines a putative pathway, details generalized experimental protocols for its elucidation, and presents available quantitative data. Furthermore, we employ Graphviz visualizations to illustrate the proposed biochemical transformations and experimental workflows, offering a valuable resource for researchers seeking to unravel the complexities of this promising bioactive compound.
Introduction
Psidium guajava L., commonly known as guava, is a rich source of a diverse array of secondary metabolites, including a unique class of meroterpenoids known as guajadials. These compounds are characterized by a hybrid structure derived from both the terpenoid and polyketide pathways. Among them, this compound has demonstrated significant cytotoxic potential, making its biosynthesis a subject of considerable academic and industrial interest. While the precise enzymatic machinery responsible for the synthesis of this compound remains to be fully characterized, a plausible biosynthetic pathway can be postulated based on the well-documented biosynthesis of its structural isomers, Guajadial and Psidial A. This guide aims to consolidate the existing, albeit limited, knowledge and provide a structured framework for future research into the biosynthesis of this compound.
The Putative Biosynthesis Pathway of this compound
The biosynthesis of guajadials is widely accepted to proceed via a key hetero-Diels-Alder reaction. This central transformation involves the cycloaddition of a sesquiterpene, derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, with an ortho-quinone methide, a reactive intermediate originating from the phenylpropanoid pathway.
Precursor Synthesis
2.1.1. The Sesquiterpene Moiety: β-Caryophyllene
The terpenoid precursor for the guajadial scaffold is believed to be the sesquiterpene β-caryophyllene. Its biosynthesis commences with the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are condensed to form farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenes. A dedicated terpene synthase, likely a β-caryophyllene synthase, then catalyzes the cyclization of FPP to yield the characteristic bicyclic structure of β-caryophyllene.
2.1.2. The Phloroglucinol Moiety: An ortho-Quinone Methide
The aromatic portion of this compound is derived from the phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic transformations, including deamination, hydroxylation, and chain shortening, leads to the formation of a benzaldehyde derivative. This intermediate is then proposed to be further functionalized with two formyl groups and hydroxyl groups to yield a diformylphloroglucinol. The final reactive species, an ortho-quinone methide, is generated in situ through a condensation reaction.
The Key Hetero-Diels-Alder Reaction
The cornerstone of guajadial biosynthesis is the enzyme-catalyzed [4+2] cycloaddition between β-caryophyllene and the ortho-quinone methide. The stereochemical outcome of this reaction is critical in determining the final structure of the various guajadial isomers. It is hypothesized that different enzymes or different active site conformations of the same enzyme could lead to the formation of distinct diastereomers, including this compound.
Post-Cycloaddition Modifications
Following the hetero-Diels-Alder reaction, further enzymatic modifications, such as oxidations, reductions, or rearrangements, may occur to yield the final structure of this compound. The exact nature of these tailoring steps remains speculative and requires experimental validation.
Quantitative Data
Currently, there is a paucity of quantitative data regarding the biosynthesis of this compound. The available data primarily pertains to its biological activity, specifically its cytotoxicity against various human cancer cell lines.
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 7.78 |
| A-549 (Lung Cancer) | 6.30 |
| SMMC-7721 (Hepatocellular Carcinoma) | 5.59 |
| SW480 (Colon Cancer) | 13.39 |
| HL-60 (Leukemia) | 7.77 |
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway will necessitate a multi-pronged approach, integrating techniques from molecular biology, biochemistry, and analytical chemistry. Below are generalized protocols for key experiments.
Identification of Candidate Genes
A transcriptomics-based approach (RNA-seq) of P. guajava tissues actively producing this compound (e.g., young leaves) can identify candidate genes. Co-expression analysis with known genes from the terpenoid and phenylpropanoid pathways can help pinpoint putative terpene synthases, cytochrome P450s, and other enzymes involved.
Heterologous Expression and Enzyme Characterization
Candidate genes will be cloned into suitable expression vectors for heterologous expression in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. The recombinant enzymes will then be purified and their activity assayed.
Protocol: Enzyme Assay for a Putative β-Caryophyllene Synthase
-
Reaction Mixture: Prepare a 500 µL reaction mixture containing 50 mM HEPES buffer (pH 7.2), 10 mM MgCl₂, 1 mM DTT, 10% (v/v) glycerol, 50 µM FPP, and 1-5 µg of the purified recombinant enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Extraction: Extract the reaction products by adding an equal volume of n-hexane and vortexing vigorously.
-
Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of β-caryophyllene by comparison with an authentic standard.
In Vitro Reconstitution of the Pathway
To confirm the entire pathway, a stepwise in vitro reconstitution can be performed by combining the purified recombinant enzymes with the necessary precursors.
Protocol: In Vitro Reconstitution of the Hetero-Diels-Alder Reaction
-
Precursor Generation: Generate the ortho-quinone methide in situ from its phloroglucinol precursor.
-
Enzymatic Reaction: In a reaction buffer similar to the one described above, combine the ortho-quinone methide, β-caryophyllene, and the putative Diels-Alderase enzyme.
-
Incubation and Extraction: Incubate the reaction and extract the products as previously described.
-
Analysis: Analyze the reaction products by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of guajadial isomers, including this compound.
Conclusion and Future Perspectives
The biosynthesis of this compound in Psidium guajava represents a fascinating example of the chemical ingenuity of plants. While the complete pathway remains to be definitively elucidated, the proposed route involving a key hetero-Diels-Alder reaction provides a solid foundation for future research. The experimental workflows outlined in this guide offer a roadmap for identifying and characterizing the enzymes responsible for the synthesis of this potent bioactive molecule. A thorough understanding of the biosynthetic machinery will not only provide fundamental insights into plant secondary metabolism but also pave the way for the biotechnological production of this compound and its analogs for potential therapeutic applications. The development of a robust and scalable production platform for these complex molecules holds immense promise for the future of drug discovery and development.
Guajadial E: A Comprehensive Technical Review of its Biological Activity and Cytotoxic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guajadial E, a meroterpenoid derived from the leaves of the guava plant (Psidium guajava), has emerged as a compound of significant interest in the field of oncology and pharmacology. This technical guide provides an in-depth analysis of the biological activity and cytotoxic properties of this compound, with a focus on its potential as an anti-cancer agent. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes potential mechanisms of action to support further research and development efforts.
Cytotoxic Properties of this compound
This compound has demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting biological or biochemical functions, have been determined through in vitro studies.
Table 1: IC50 Values of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) |
| A549 | Lung Carcinoma | 6.30 | 2.99 |
| MCF-7 | Breast Adenocarcinoma | 7.78 | 3.69 |
| HL-60 | Promyelocytic Leukemia | 7.77 | 3.69 |
| SMMC-7721 | Hepatocellular Carcinoma | 5.59 | 2.65 |
| SW480 | Colorectal Adenocarcinoma | 13.39 | 6.35 |
| HCT116 | Colorectal Carcinoma | 4.69 | 2.22 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 12.7 | 6.03 |
| DU145 | Prostate Carcinoma | 23.2 | 11.01 |
| Huh7 | Hepatocellular Carcinoma | 51.5 | 24.44 |
Note: The conversion from µg/mL to µM is based on the molar mass of this compound (474.59 g/mol ).
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of this compound's cytotoxic properties.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer leaflet of the plasma membrane and membrane integrity.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Potential Signaling Pathways
While direct experimental evidence exclusively for this compound is still emerging, studies on related meroterpenoids from Psidium guajava and network pharmacology analyses suggest potential involvement in key cancer-related signaling pathways. The following diagrams illustrate these hypothetical mechanisms.
Based on network pharmacology studies, this compound is predicted to interact with proteins involved in apoptosis and cell cycle regulation. The following diagram illustrates a potential mechanism of action leading to apoptosis.
Furthermore, related compounds have been shown to affect the Ras/MAPK signaling pathway, which is crucial for cell proliferation and survival. A potential inhibitory effect of this compound on this pathway is depicted below.
Conclusion and Future Directions
This compound exhibits significant cytotoxic activity against a broad range of cancer cell lines, highlighting its potential as a lead compound for the development of novel anticancer therapeutics. The provided experimental protocols serve as a foundation for researchers to further investigate its biological effects. While the precise molecular mechanisms of this compound are not yet fully elucidated, preliminary data and analysis of related compounds suggest an induction of apoptosis, possibly through the intrinsic pathway, and potential interference with pro-survival signaling cascades like the Ras/MAPK pathway.
Future research should focus on definitively identifying the direct molecular targets of this compound and validating its effects on the proposed signaling pathways through comprehensive experimental studies, including Western blot analysis of key pathway proteins and cell cycle analysis. Such studies will be crucial in advancing our understanding of this compound and harnessing its therapeutic potential.
Preliminary Insights into the Mechanism of Action of Guajadial E: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guajadial E, a meroterpenoid derived from the leaves of Psidium guajava (guava), has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines. Preliminary studies suggest that its mechanism of action may be multifaceted, potentially involving the modulation of key signaling pathways implicated in cell proliferation and survival. This technical guide synthesizes the currently available preliminary data on this compound and related compounds to provide a foundational understanding for further research and development. While specific mechanistic data for this compound is limited, this paper draws inferences from studies on the closely related compound, Guajadial, and the broader activities of Psidium guajava extracts to propose potential avenues of investigation.
Cytotoxic Activity of this compound
Initial in vitro studies have established the cytotoxic potential of this compound across a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) from these preliminary assessments are summarized below.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 7.78[1] |
| A-549 | Lung Carcinoma | 6.30[1] |
| SMMC-7721 | Hepatocellular Carcinoma | 5.59[1] |
| SW480 | Colon Adenocarcinoma | 13.39[1] |
| HL-60 | Promyelocytic Leukemia | 7.77[1] |
| HCT116 | Colorectal Carcinoma | 4.69[2] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 12.7[2] |
| DU145 | Prostate Carcinoma | 23.2[2] |
| Huh7 | Hepatocellular Carcinoma | 51.5[2] |
Postulated Mechanisms of Action
Direct mechanistic studies on this compound are not yet widely published. However, research on the related meroterpenoid, Guajadial, and the broader extracts of Psidium guajava provide valuable insights into potential pathways that this compound may influence.
Inhibition of Pro-Proliferative Signaling: The Ras/MAPK Pathway
Studies on Guajadial have demonstrated its ability to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells (A549) by blocking the Ras/MAPK signaling pathway.[2][3] This pathway is a critical regulator of cell growth, differentiation, and survival, and its dysregulation is a hallmark of many cancers. It is plausible that this compound may exert its cytotoxic effects through a similar mechanism.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Guajadial E from Psidium guajava
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guajadial E is a meroterpenoid compound isolated from the leaves of Psidium guava (guava).[1][2] This natural product has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, indicating its potential as a lead compound in the development of novel anticancer therapeutics. These application notes provide a comprehensive overview of the extraction and isolation of this compound and related meroterpenoids from Psidium guajava leaves, based on established scientific literature. The protocols detailed below are generalized from methods used for the successful isolation of similar compounds from the same plant source.
Data Summary
While specific yield data for this compound is not extensively reported in publicly available literature, the following table summarizes the cytotoxic activity of this compound against various cancer cell lines. This data highlights the compound's potential and underscores the importance of efficient extraction and isolation protocols.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 7.78[1] |
| A-549 | Lung Cancer | 6.30[1] |
| SMMC-7721 | Hepatocellular Carcinoma | 5.59[1] |
| SW480 | Colon Cancer | 13.39[1] |
| HL-60 | Promyelocytic Leukemia | 7.77[1] |
Experimental Protocols
The following protocols are a composite of methodologies reported for the extraction of meroterpenoids, including various guajadials, from Psidium guajava leaves. Researchers should optimize these protocols based on their specific laboratory conditions and research objectives.
Protocol 1: General Extraction of Meroterpenoids from Psidium guajava Leaves
This protocol outlines a general procedure for obtaining a crude extract enriched with meroterpenoids.
1. Plant Material Collection and Preparation:
- Collect fresh, healthy leaves of Psidium guajava.
- Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.
- Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until they are brittle.
- Grind the dried leaves into a fine powder using a mechanical grinder.
2. Solvent Extraction:
- Weigh the dried leaf powder.
- Macerate the powder in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature with occasional agitation.[3]
- Alternatively, sequential extraction with solvents of increasing polarity (e.g., hexane, dichloromethane, then methanol) can be employed to fractionate the extract based on polarity.[4] For instance, a dichloromethane extract has been shown to be enriched in guajadial.[4]
- Filter the extract through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Fractionation and Isolation of this compound
This protocol describes the chromatographic separation of the crude extract to isolate this compound.
1. Crude Extract Fractionation:
- Dissolve the crude extract in a minimal amount of methanol.
- Subject the dissolved extract to column chromatography over silica gel (70-230 mesh).
- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.
- Collect fractions of 20-50 mL and monitor the separation by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).
2. Purification of this compound:
- Combine fractions showing similar TLC profiles, particularly those suspected to contain this compound based on preliminary analysis or comparison with standards if available.
- Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column.
- Use a mobile phase gradient of methanol and water or acetonitrile and water to achieve fine separation.
- Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
- Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.
3. Structural Elucidation:
- Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Proposed Signaling Pathway Inhibition by Related Guajadials
While the specific signaling pathway of this compound is not yet fully elucidated, research on the closely related compound, Guajadial, suggests potential mechanisms of action. Guajadial has been shown to inhibit the Ras/MAPK pathway and exhibit anti-estrogenic activity.[4][5]
Caption: Proposed inhibition of the Ras/MAPK pathway by Guajadial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Meroterpenoids from the leaves of Psidium guajava (guava) cultivated in Korea using MS/MS-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
"Guajadial E" cytotoxicity assay protocol (e.g., MTT assay)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Guajadial E, a meroterpenoid compound isolated from Psidium guajava (guava) leaves, has demonstrated notable cytotoxic effects against various human cancer cell lines.[1][2] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell viability.[3] Additionally, it summarizes the reported cytotoxic activity of this compound and illustrates a potential signaling pathway involved in its mechanism of action.
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values of this compound against various cancer cell lines after a 48-hour incubation period.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 7.78 |
| A-549 | Lung Cancer | 6.30 |
| SMMC-7721 | Hepatocellular Carcinoma | 5.59 |
| SW480 | Colon Cancer | 13.39 |
| HL-60 | Promyelocytic Leukemia | 7.77 |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT assay. The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, a process primarily carried out by mitochondrial dehydrogenases.[4] The amount of formazan produced is directly proportional to the number of viable cells.[2]
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., A-549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0-40 µM).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for 48 hours.
-
-
MTT Incubation:
-
After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Signaling Pathway
Guajadial has been reported to exert its anticancer effects through multiple mechanisms. One proposed pathway involves the suppression of the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.[5] Another potential mechanism is through an anti-estrogenic effect, similar to tamoxifen, by interacting with estrogen receptors.[6][7] The following diagram illustrates the potential inhibition of the PI3K/Akt pathway by Guajadial.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of Guajadial E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guajadial E is a meroterpenoid compound isolated from Psidium guajava (guava) leaves.[1][2] Meroterpenoids from this plant have garnered significant interest for their potential therapeutic properties, including anticancer and anti-inflammatory activities.[2][3][4][5] this compound, in particular, has demonstrated cytotoxic effects against a variety of human cancer cell lines, suggesting its potential as a candidate for further investigation in oncology drug development.[1][6]
These application notes provide a comprehensive framework for the in vitro experimental design to characterize the biological activities of this compound. The protocols detailed below are intended to guide researchers in assessing its cytotoxic and potential mechanistic effects on cancer cells.
Data Presentation: Summary of In Vitro Cytotoxicity of this compound
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| SMMC-7721 | Hepatocellular Carcinoma | 5.59 | 48 |
| A-549 | Lung Carcinoma | 6.30 | 48 |
| HL-60 | Promyelocytic Leukemia | 7.77 | 48 |
| MCF-7 | Breast Adenocarcinoma | 7.78 | 48 |
| SW480 | Colorectal Adenocarcinoma | 13.39 | 48 |
| HCT-116 | Colorectal Carcinoma | 4.69 | Not Specified |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 12.7 | Not Specified |
| A549 | Lung Carcinoma | 18.4 | Not Specified |
| DU145 | Prostate Carcinoma | 23.2 | Not Specified |
| Huh7 | Hepatocellular Carcinoma | 51.5 | Not Specified |
Data compiled from multiple sources.[1][6]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells by measuring mitochondrial dehydrogenase activity.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., A-549, MCF-7, SMMC-7721)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0 to 40 µM.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol aims to investigate whether this compound induces apoptosis and/or causes cell cycle arrest.
Materials:
-
This compound
-
Human cancer cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
PI/RNase Staining Buffer for cell cycle analysis
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
For Apoptosis Analysis:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within 1 hour.
-
-
For Cell Cycle Analysis:
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry.
-
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the percentage of apoptotic cells (early and late).
Western Blot Analysis of Signaling Pathways
This protocol is designed to explore the molecular mechanism of this compound's action, drawing on the known effects of the related compound, guajadial, which has been shown to affect the PI3K/Akt and Ras/MAPK pathways.[6][7]
Materials:
-
This compound
-
Human cancer cell lines (e.g., A-549)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against total and phosphorylated forms of Akt, ERK, and other relevant proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Hypothesized signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of an ethanolic extract of guava (Psidium guajava L.) leaves in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Guajadial E in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guajadial E is a meroterpenoid compound isolated from the leaves of Psidium guajava (guava). In vitro studies have demonstrated its cytotoxic effects against a variety of human cancer cell lines.[1] This document provides detailed application notes and protocols for researchers interested in evaluating the anticancer potential of this compound and related compounds in in vivo xenograft mouse models. It is important to note that while this compound has shown promising in vitro activity, to date, specific in vivo xenograft studies published in peer-reviewed literature using the isolated this compound compound are limited. The protocols and data presented herein are based on studies conducted with closely related compounds, such as Guajadial and guajadial-enriched fractions from Psidium guajava, which have demonstrated significant antitumor effects in preclinical models.[1][2]
In Vitro Cytotoxicity of this compound
Prior to in vivo evaluation, the cytotoxic activity of this compound has been established across multiple human cancer cell lines. This data is crucial for cell line selection in xenograft models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 values)
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Lung Cancer | 6.30 |
| MCF-7 | Breast Cancer | 7.78 |
| HL-60 | Leukemia | 7.77 |
| SMMC-7721 | Hepatocellular Carcinoma | 5.59 |
Data sourced from Gao et al., as cited in reference[1].
In Vivo Xenograft Mouse Model Studies with Guajadial and Enriched Fractions
The following sections detail the experimental protocols and findings from in vivo studies using Guajadial and meroterpene-enriched fractions containing guajadial. These serve as a valuable reference for designing future studies with the purified this compound compound.
Study I: Meroterpene-Enriched Fraction in a Solid Ehrlich Murine Breast Adenocarcinoma Model
A study by Rizzo et al. evaluated a meroterpene-enriched fraction containing guajadial, psidial A, and psiguadials A and B in a solid Ehrlich murine breast adenocarcinoma model. The fraction was highly effective in inhibiting tumor growth.[2]
Experimental Protocol:
-
Animal Model: Female BALB/c mice.
-
Cell Line: Ehrlich ascites carcinoma (EAC) cells.
-
Tumor Induction: Subcutaneous injection of 2.5 x 10^6 EAC cells in the right flank.
-
Treatment Groups:
-
Negative Control: Vehicle.
-
Positive Control: Doxorubicin.
-
Experimental Group: Meroterpene-enriched fraction.
-
-
Dosing Regimen: Treatment initiated when tumors became palpable. Specific dosage and frequency are detailed in the original publication.
-
Endpoint: Tumor volume and weight measurement at the end of the study.
Quantitative Data Summary:
Table 2: Antitumor Activity of Meroterpene-Enriched Fraction in Ehrlich Adenocarcinoma Model
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Negative Control | [Data not available in abstract] | - |
| Meroterpene-Enriched Fraction | [Data not available in abstract] | Highly effective |
| Doxorubicin | [Data not available in abstract] | [Data not available in abstract] |
Detailed quantitative data from the full publication by Rizzo et al. should be consulted for precise figures.
Study II: Guajadial in Human Non-Small-Cell Lung Carcinoma (NSCLC) Xenograft Model
Research has shown that Guajadial suppresses tumor growth in human NSCLC (A549) xenograft mouse models.[1]
Experimental Protocol:
-
Animal Model: Immunodeficient mice (e.g., athymic nude mice).
-
Cell Line: A549 human non-small-cell lung carcinoma cells.
-
Tumor Induction: Subcutaneous injection of A549 cells into the flank of the mice.
-
Treatment Groups:
-
Control Group: Vehicle.
-
Experimental Group: Guajadial.
-
-
Dosing Regimen: Specific dosage, route of administration, and treatment schedule to be determined based on maximum tolerated dose (MTD) studies.
-
Endpoints:
-
Tumor volume measurements at regular intervals.
-
Body weight monitoring to assess toxicity.
-
Post-euthanasia: Tumor weight measurement and histopathological analysis.
-
Proposed Signaling Pathway of Guajadial
Guajadial has been suggested to act as a Selective Estrogen Receptor Modulator (SERM), similar to tamoxifen, and may also inhibit the Ras/MAPK signaling pathway.[2][3]
Caption: Proposed signaling pathways of Guajadial.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram outlines a typical workflow for conducting an in vivo xenograft study to evaluate the efficacy of a compound like this compound.
Caption: Standard workflow for a xenograft mouse model study.
Logical Relationship: From In Vitro to In Vivo
The progression from initial in vitro screening to in vivo validation is a critical path in preclinical drug development.
Caption: Logical flow from in vitro to in vivo studies.
Conclusion
This compound and related compounds from Psidium guajava represent a promising avenue for anticancer drug discovery. The provided data and protocols, based on studies of Guajadial and guajadial-enriched fractions, offer a solid foundation for designing and executing in vivo xenograft studies to further elucidate the therapeutic potential of this compound. Rigorous, well-controlled preclinical studies are essential to validate its efficacy and mechanism of action, paving the way for potential clinical development.
References
Application Notes and Protocols for Guajadial E Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of Guajadial and its enriched fractions in various animal models, based on preclinical research findings. The protocols and data presented herein are intended to serve as a guide for designing and executing in vivo studies to evaluate the therapeutic potential of this natural compound.
Summary of In Vivo Administration and Dosage
Quantitative data from preclinical studies on Guajadial-enriched fractions are summarized in the table below. It is important to note that these studies have primarily utilized fractions enriched with Guajadial rather than the pure isolated "Guajadial E" compound. Researchers should consider the purity of their test article when designing experiments based on this data.
| Animal Model | Test Article | Doses | Route of Administration | Vehicle | Key Findings |
| Prepubescent Female Wistar Rats | Guajadial-Enriched Fraction | 12.5, 25, and 50 mg/kg | Oral | PBS (pH 7.0) + Tween 80 | Inhibition of estradiol-induced uterine proliferation.[1] |
| Female Balb/c Mice with Ehrlich Solid Tumor | Guajadial-Enriched Fraction | 12.5, 25, and 50 mg/kg/day | Oral | PBS (pH 7.0) + Tween 80 | Significant inhibition of tumor growth.[2] |
| Female Swiss Mice with Ehrlich Solid Tumor | Meroterpene-Enriched Fraction | 10, 30, and 50 mg/kg (every 3 days for 21 days) | Intraperitoneal | Not specified | Significant inhibition of tumor growth.[3][4] |
| Male BALB/c Nude Mice with LNCaP Xenograft | Psidium guajava Aqueous Extract | 1.5 mg/mouse/day | Not specified | Not specified | Significant reduction in tumor size and PSA serum levels.[5][6][7] |
Experimental Protocols
Uterotrophic Assay in Prepubescent Rats
This protocol is designed to evaluate the anti-estrogenic activity of a test compound.
Objective: To determine if the Guajadial-enriched fraction can inhibit the uterotrophic effect of estradiol in immature female rats.
Animal Model:
-
Species: Rat (Wistar)
-
Sex: Female
-
Age: 21 days old (prepubescent)
Materials:
-
Guajadial-enriched fraction
-
17β-estradiol
-
Vehicle: Phosphate-buffered saline (PBS, pH 7.0) with a surfactant such as Tween 80
-
Oral gavage needles
-
Analytical balance
-
Surgical tools for dissection
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least 3 days prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=8 per group):
-
Vehicle control
-
Estradiol control
-
Estradiol + Guajadial-enriched fraction (low dose, e.g., 12.5 mg/kg)
-
Estradiol + Guajadial-enriched fraction (medium dose, e.g., 25 mg/kg)
-
Estradiol + Guajadial-enriched fraction (high dose, e.g., 50 mg/kg)
-
-
Dosing:
-
Administer the vehicle or Guajadial-enriched fraction orally once daily for a specified period (e.g., 3 days).
-
Administer 17β-estradiol (subcutaneously) 15 minutes after the oral administration of the test compound.
-
-
Endpoint:
-
On the day after the last treatment, euthanize the animals.
-
Carefully dissect the uterus and ovaries.
-
Remove any adhering fat and connective tissue.
-
Weigh the uterus (wet weight) and ovaries.
-
-
Data Analysis: Compare the uterine and ovarian weights between the different treatment groups. A significant reduction in uterine weight in the groups receiving the Guajadial-enriched fraction compared to the estradiol control group indicates anti-estrogenic activity.
Ehrlich Solid Tumor Model in Mice
This protocol is used to assess the in vivo antitumor efficacy of a test compound.
Objective: To evaluate the effect of a Guajadial-enriched fraction on the growth of Ehrlich solid tumors in mice.
Animal Model:
-
Species: Mouse (e.g., Swiss or Balb/c)
-
Sex: Female
Materials:
-
Ehrlich ascites carcinoma cells
-
Guajadial-enriched fraction
-
Vehicle (e.g., PBS pH 7.0 + Tween 80)
-
Doxorubicin (positive control)
-
Calipers for tumor measurement
-
Syringes and needles for tumor cell inoculation and drug administration
Procedure:
-
Tumor Inoculation: Inoculate a suspension of Ehrlich ascites carcinoma cells (e.g., 2 x 10^6 cells) subcutaneously into the right hind footpad or flank of each mouse.
-
Grouping: Once the tumors are palpable, randomly assign the mice to the following treatment groups:
-
Vehicle control
-
Guajadial-enriched fraction (e.g., 10, 30, 50 mg/kg)
-
Positive control (e.g., Doxorubicin, 3 mg/kg, administered intraperitoneally every three days)
-
-
Treatment: Administer the treatments as per the defined schedule (e.g., orally daily or intraperitoneally every 3 days) for a specified duration (e.g., 21 days).
-
Tumor Measurement: Measure the tumor volume using calipers every few days throughout the study.
-
Endpoint: At the end of the treatment period, euthanize the animals and excise the tumors for final weight measurement.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways through which Guajadial may exert its biological effects.
Caption: Guajadial as a Selective Estrogen Receptor Modulator (SERM).
Caption: Inhibition of Androgen Receptor Signaling by Guava Extract.
Caption: Modulation of Downstream Apoptotic Pathways.
Experimental Workflow
The following diagram outlines a general workflow for in vivo studies of Guajadial or its enriched fractions.
Caption: General workflow for in vivo efficacy studies.
References
- 1. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro, in vivo and in silico analysis of the anticancer and estrogen-like activity of guava leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action mechanism and signal pathways of Psidium guajava L. aqueous extract in killing prostate cancer LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. researchgate.net [researchgate.net]
"Guajadial E" as a potential therapeutic agent for breast cancer
Application Notes and Protocols for Researchers
Introduction
Guajadial E, a meroterpenoid compound derived from guava leaves (Psidium guajava), has emerged as a promising candidate for breast cancer therapy. Preclinical studies have demonstrated its anti-proliferative and anti-estrogenic properties, suggesting its potential as a novel therapeutic agent. These application notes provide a comprehensive overview of the current understanding of this compound's effects on breast cancer cells, including its mechanism of action, along with detailed protocols for key experimental assays.
Mechanism of Action
This compound is believed to exert its anti-cancer effects through multiple mechanisms:
-
Anti-estrogenic Activity: this compound has a structural similarity to tamoxifen, a well-known selective estrogen receptor modulator (SERM) used in breast cancer treatment. It is suggested that this compound may act as a phytoestrogen, interfering with estrogen receptor (ER) signaling pathways that are crucial for the growth of ER-positive breast cancers. This interference can inhibit the proliferative effects of estradiol.
-
Induction of Apoptosis: Studies on extracts containing guajadial suggest the induction of programmed cell death, or apoptosis, in breast cancer cells. This process is often mediated by the regulation of pro-apoptotic and anti-apoptotic proteins, such as those from the Bcl-2 family, and the activation of caspases, which are key executioner enzymes in the apoptotic cascade.
-
Modulation of Signaling Pathways: There is evidence to suggest that the broader extracts of Psidium guajava may influence critical signaling pathways involved in cancer cell proliferation and survival, such as the Ras/MAPK pathway. The coordinate hyperactivation of Notch1 and Ras/MAPK pathways has been correlated with poor patient survival in breast cancer.
Quantitative Data
The following tables summarize the reported anti-proliferative activity of guajadial-containing extracts on various breast cancer cell lines. It is important to note that some studies have used an "enriched guajadial fraction" rather than purified this compound.
Table 1: In Vitro Anti-proliferative Activity of this compound and Related Extracts
| Compound/Extract | Cell Line | Assay | Parameter | Value | Reference |
| Enriched Guajadial Fraction | MCF-7 | SRB | TGI (Total Growth Inhibition) | 5.59 µg/mL | [1] |
| Enriched Guajadial Fraction | MCF-7 BUS | SRB | TGI (Total Growth Inhibition) | 2.27 µg/mL | [1] |
Note: TGI is the concentration of the drug that causes total growth inhibition.
Experimental Protocols
Detailed protocols for key experiments to evaluate the therapeutic potential of this compound are provided below.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
b) Sulforhodamine B (SRB) Assay
This assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.
Principle: SRB is a bright pink aminoxanthene dye with two sulfonic groups that can bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5-10 minutes on a shaker. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC₅₀ or TGI values.
Apoptosis Assays
a) Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the viability assays.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
b) Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest, such as caspases (e.g., cleaved caspase-3, -9) and Bcl-2 family proteins (e.g., Bax, Bcl-2).
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and the workflows of the key experimental protocols.
References
Guajadial E: Application Notes and Protocols for Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guajadial E, a meroterpenoid derived from guava leaves (Psidium guajava), has emerged as a compound of interest in oncological research. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on non-small cell lung cancer (NSCLC) cells. The information presented herein is intended to guide researchers in studying its cytotoxic, anti-proliferative, and anti-metastatic properties, as well as elucidating its mechanism of action.
Biological Activity and Data Presentation
This compound has demonstrated significant cytotoxic and anti-proliferative effects against human lung cancer cell lines. The following tables summarize the quantitative data available for this compound and the broader compound, Guajadial, in the context of lung cancer research.
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Assay Type | Parameter | Value |
| This compound | A-549 | Cytotoxicity | IC₅₀ | 6.30 µM |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Biological Activities of Guajadial in Non-Small Cell Lung Cancer (NSCLC)
| Biological Effect | Cell Lines | Observations | Potential Pathway |
| Inhibition of Proliferation | A549, H1650 | Dose-dependent reduction in cell viability. | Ras/MAPK |
| Inhibition of Migration | A549, H1650 | Reduced cell motility in wound healing or transwell assays. | VEGF Receptor-2 |
| Suppression of Tumor Growth | A549 Xenograft | Inhibition of tumor progression in a mouse model. | Not specified |
Proposed Signaling Pathways
Guajadial is reported to exert its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. While the precise downstream effectors of this compound in lung cancer are still under investigation, the PI3K/Akt and Ras/MAPK pathways are implicated.
Diagram 1: Proposed Inhibition of the PI3K/Akt/mTOR Signaling Pathway by this compound
Caption: Proposed mechanism of this compound on the PI3K/Akt/mTOR pathway.
Diagram 2: Postulated Involvement of Guajadial in the Ras/MAPK Signaling Pathway
Caption: Postulated role of Guajadial in the Ras/MAPK signaling cascade.
Experimental Protocols
The following are standard protocols that can be adapted for the investigation of this compound's effects on lung cancer cell lines such as A549.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.
Materials:
-
A549 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be below 0.1%.
-
Replace the medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) using Annexin V and necrotic cells using the DNA stain Propidium Iodide (PI).
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations for a specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protein Expression Analysis (Western Blotting)
This technique is used to detect specific proteins in a sample and can be used to assess the levels of key proteins in signaling pathways.
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat A549 cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression to a loading control like GAPDH.
Experimental Workflow
The following diagram outlines a general workflow for investigating the anticancer effects of this compound.
Diagram 3: General Experimental Workflow for this compound in Lung Cancer Research
Caption: A structured workflow for studying this compound's anticancer properties.
Disclaimer
These protocols are intended as a general guide. Researchers should optimize conditions for their specific experimental setup, cell lines, and reagents. It is also recommended to consult original research articles for more detailed methodologies.
Troubleshooting & Optimization
"Guajadial E" solubility and stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Guajadial E. Due to the limited availability of specific public data on this compound, this guide focuses on providing robust experimental protocols and troubleshooting advice to enable researchers to determine these properties in their own laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a meroterpenoid, a class of natural compounds, isolated from the leaves of the guava plant (Psidium guajava). It is recognized for its cytotoxic properties against various cancer cell lines.
Q2: What is the mechanism of action for this compound?
A2: this compound has been reported to exhibit its cytotoxic effects by inhibiting the Ras/MAPK signaling pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is a common feature in many cancers. Additionally, some related compounds from Psidium guajava have shown mechanisms similar to tamoxifen, suggesting potential as phytoestrogen-based therapeutic agents.[1]
Q3: Are there any known safety precautions for handling this compound?
A3: As this compound exhibits cytotoxicity, it should be handled with appropriate laboratory safety precautions. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Solubility Profile
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Dimethyl Sulfoxide (DMSO) | User-determined | User-determined | ||
| Ethanol (EtOH) | User-determined | User-determined | ||
| Methanol (MeOH) | User-determined | User-determined | ||
| Acetone | User-determined | User-determined | ||
| Water | User-determined | User-determined | ||
| Phosphate-Buffered Saline (PBS) | User-determined | User-determined |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., DMSO, Ethanol, Water)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure a saturated solution.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours. This allows the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of known concentrations of this compound should be used for accurate quantification.
-
Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.
Stability Profile
The stability of this compound in different solvents and conditions has not been extensively reported. It is recommended that researchers perform stability studies relevant to their experimental setup. Key factors to consider are pH, temperature, and light exposure.
Table 2: Stability of this compound in Solution
| Solvent | Concentration | pH | Temperature (°C) | Light Condition | % Remaining after X hours | Degradation Products Identified |
| DMSO | User-determined | N/A | User-determined | |||
| Ethanol | User-determined | N/A | User-determined | |||
| Aqueous Buffer | User-determined | User-determined | ||||
| Cell Culture Media | User-determined | User-determined |
Experimental Protocol for Stability Assessment
This protocol describes a general method for assessing the chemical stability of this compound in solution over time.
Materials:
-
Stock solution of this compound of known concentration
-
Desired solvents and buffers
-
Incubators or water baths set to desired temperatures
-
Light-protective (amber) and clear vials
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration. Aliquot the solutions into different vials for each time point and condition to be tested (e.g., different pH, temperature, light/dark).
-
Incubation: Store the vials under the specified conditions. For light stability, wrap some vials in aluminum foil or use amber vials and expose a parallel set in clear vials to a controlled light source.
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
Quenching (if necessary): Stop any further degradation by adding a quenching agent or by freezing the sample immediately.
-
Analysis: Analyze the concentration of the remaining this compound using a validated HPLC or LC-MS method. The appearance of new peaks may indicate degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during my experiment.
-
Possible Cause: The solubility limit may have been exceeded, or the solvent composition changed (e.g., evaporation of an organic solvent from an aqueous mixture).
-
Solution:
-
Ensure the working concentration is below the determined solubility limit in that specific solvent system.
-
Prepare fresh dilutions from a stock solution for each experiment.
-
If working with aqueous buffers or cell culture media, ensure the final concentration of the organic solvent (from the stock solution) is low enough to maintain solubility.
-
Issue 2: I am seeing inconsistent results in my bioassays.
-
Possible Cause: This could be due to the instability of this compound under the assay conditions (e.g., temperature, pH of the media).
-
Solution:
-
Perform a stability study of this compound in the specific bioassay medium under the same conditions (temperature, CO2 levels, etc.).
-
Consider preparing fresh solutions of this compound immediately before each experiment.
-
Issue 3: The color of my this compound solution changes over time.
-
Possible Cause: This may indicate degradation or oxidation of the compound.
-
Solution:
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping them in foil.
-
Consider purging solutions with an inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
Signaling Pathway Inhibited by this compound
This compound has been shown to inhibit the Ras/MAPK signaling pathway, which is a key regulator of cell growth and proliferation.
References
Optimizing "Guajadial E" Concentration for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing "Guajadial E" in cytotoxicity assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for "this compound" in a cytotoxicity assay?
A1: Based on published data, a sensible starting range for "this compound" is between 0.1 µM and 50 µM. The half-maximal inhibitory concentration (IC50) of "this compound" varies depending on the cell line. For instance, after a 48-hour incubation, the IC50 has been reported to be 7.78 µM for MCF-7, 6.30 µM for A-549, 5.59 µM for SMMC-7721, 13.39 µM for SW480, and 7.77 µM for HL-60 cells[1]. A preliminary dose-response experiment across a broad concentration range is recommended to determine the optimal range for your specific cell line and experimental conditions.
Q2: How should I prepare a stock solution of "this compound"?
A2: "this compound" is a natural product and may have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. A common practice for similar natural compounds is to create a 10 mM stock in 100% DMSO. Subsequently, this stock can be serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the organic solvent in the cell culture medium is minimal (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: Which cytotoxicity assay is most suitable for "this compound"?
A3: Both MTT and Sulforhodamine B (SRB) assays are widely used and appropriate for assessing the cytotoxicity of "Guajajdial E". The MTT assay measures metabolic activity as an indicator of cell viability, while the SRB assay quantifies total cellular protein. The choice between them may depend on your specific research question and cell type. However, it is important to be aware that natural compounds with antioxidant properties, like some phenols, can potentially interfere with the MTT assay by directly reducing the MTT reagent, leading to an overestimation of cell viability. Therefore, including proper controls is crucial. The SRB assay is generally considered less prone to interference from colored or reducing compounds.
Q4: What is the mechanism of action of "this compound"?
A4: Current research suggests that "this compound" may act as a Selective Estrogen Receptor Modulator (SERM), similar to tamoxifen[2][3][4]. This indicates that it may exert its cytotoxic effects by interacting with estrogen receptors and modulating their downstream signaling pathways. Some studies also suggest its involvement in the Ras/MAPK signaling pathway[5]. Its anti-proliferative and anti-estrogenic activities have been observed in breast cancer cell lines[2][3][4].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Solubility/Precipitation in Culture Medium | "this compound" may have poor solubility in aqueous solutions. | - Prepare a higher concentration stock solution in 100% DMSO. - When diluting in culture medium, vortex or gently warm the solution. - Visually inspect the wells for any precipitation after adding the compound. - Consider using a small percentage of a non-ionic surfactant like Tween 80 in your final dilution, but first test its effect on your cells. |
| Inconsistent or Non-reproducible Results | - Inaccurate pipetting. - Uneven cell seeding. - Edge effects in the microplate. - Contamination. | - Use calibrated pipettes and ensure proper mixing of solutions. - Ensure a single-cell suspension before seeding and mix the cell suspension between plating. - Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. - Regularly check for and address any microbial contamination. |
| High Background in Control Wells (MTT Assay) | - Contamination of reagents or medium. - "this compound" directly reducing the MTT reagent. | - Use sterile, high-purity reagents and media. - Include a "compound only" control (medium + "this compound" + MTT, without cells) to check for direct reduction of MTT by the compound. If significant, consider using the SRB assay instead. |
| Unexpectedly High Cell Viability at High Concentrations | - Compound precipitation at high concentrations, reducing the effective concentration. - Interference of "this compound" with the assay chemistry (e.g., MTT reduction). | - Check for precipitation under a microscope. If present, the highest concentrations may not be reliable. - As mentioned above, run a cell-free control to test for direct MTT reduction. |
Data Presentation
Table 1: Reported IC50 Values of "this compound" (48h Incubation)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 7.78[1] |
| A-549 | Lung Cancer | 6.30[1] |
| SMMC-7721 | Hepatocellular Carcinoma | 5.59[1] |
| SW480 | Colorectal Cancer | 13.39[1] |
| HL-60 | Promyelocytic Leukemia | 7.77[1] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of "this compound" in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., 0.5% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of "this compound" as described above.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Protein Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as with the MTT assay.
Mandatory Visualizations
Caption: General workflow for a cytotoxicity assay using "this compound".
Caption: Putative signaling pathways affected by "this compound".
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting "Guajadial E" isolation yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Guajadial E from Psidium guajava leaves.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a meroterpenoid, a type of natural product, isolated from the leaves of the guava plant, Psidium guajava.[1][2][3] It belongs to a class of compounds known as sesquiterpenoid-based meroterpenoids and has demonstrated cytotoxic activity against various cancer cell lines.[2][4][5]
Q2: What are the general steps for isolating this compound?
A2: The general workflow for isolating this compound involves:
-
Extraction: Extracting the dried and powdered leaves of Psidium guajava with an organic solvent like methanol or ethanol.[1][6]
-
Fractionation: Partitioning the crude extract using column chromatography with silica gel.
-
Purification: Further purifying the fractions containing this compound using techniques like Sephadex LH-20 column chromatography and High-Performance Liquid Chromatography (HPLC).[1]
Q3: How can I confirm the presence and purity of this compound in my fractions?
A3: The presence and purity of this compound can be confirmed by various spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure.[1]
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.[1]
-
Ultraviolet (UV) Spectroscopy: To observe characteristic absorbance maxima.[1]
-
High-Performance Liquid Chromatography (HPLC): To assess purity by observing a single peak at the expected retention time.
Troubleshooting Guides
Low Yield of this compound
Problem: The final yield of purified this compound is lower than expected.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or perform multiple extraction cycles. Consider using ultrasound-assisted or microwave-assisted extraction for improved efficiency.[7] |
| Degradation of this compound | This compound may be sensitive to heat or light. Avoid high temperatures during solvent evaporation and protect the sample from direct light. |
| Suboptimal Solvent Polarity | The initial extraction with methanol or ethanol is a standard procedure.[1][6] However, the polarity of the column chromatography mobile phase is critical. Ensure a gradual increase in polarity to achieve proper separation. |
| Loss During Fractionation | Fractions may have been discarded that contained the target compound. Analyze all fractions by Thin Layer Chromatography (TLC) or HPLC before discarding them. |
| Inefficient Column Chromatography | The choice of stationary phase and mobile phase is crucial. Silica gel is commonly used for initial fractionation.[1] For further purification, Sephadex LH-20 or preparative HPLC may be necessary.[1] |
Low Purity of this compound
Problem: The final product contains significant impurities.
| Possible Cause | Troubleshooting Suggestion |
| Co-elution of Structurally Similar Compounds | Psidium guajava leaves contain other similar meroterpenoids that may co-elute with this compound.[6][8] Employ multiple chromatographic techniques with different separation principles (e.g., normal phase, size exclusion, reversed-phase HPLC). |
| Inadequate Resolution in Chromatography | Optimize the chromatographic conditions. For column chromatography, adjust the solvent gradient. For HPLC, try different columns, mobile phases, and gradient profiles. |
| Contamination from Solvents or Labware | Use high-purity solvents and thoroughly clean all glassware and equipment to avoid introducing contaminants. |
| Sample Overload on Column | Overloading the chromatography column can lead to poor separation. Reduce the amount of sample loaded onto the column. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Preparation of Plant Material: Air-dry fresh leaves of Psidium guajava and grind them into a fine powder.
-
Extraction: Macerate the powdered leaves in methanol at room temperature. Filter the extract and evaporate the solvent under reduced pressure to obtain the crude methanol extract.[1]
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column.
-
Apply the crude extract to the top of the column.
-
Elute the column with a gradient of petroleum ether and acetone, gradually increasing the polarity.[1]
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions that show the presence of this compound.
-
Protocol 2: Purification of this compound
-
Sephadex LH-20 Column Chromatography:
-
Dissolve the enriched fraction from the silica gel column in a suitable solvent (e.g., chloroform-methanol mixture).
-
Apply the solution to a Sephadex LH-20 column.
-
Elute with the same solvent system.[1]
-
Collect fractions and analyze by TLC or HPLC.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Quantitative Data
The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 7.78 |
| A-549 | Lung Cancer | 6.30 |
| SMMC-7721 | Liver Cancer | 5.59 |
| SW480 | Colon Cancer | 13.39 |
| HL-60 | Leukemia | 7.77 |
Data sourced from MedChemExpress, accuracy not independently verified by the source.[2]
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
"Guajadial E" potential for drug resistance in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Guajadial E and its potential role in addressing drug resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its known potential in cancer research?
A1: this compound is a natural meroterpenoid compound that can be isolated from Psidium guajava (guava) leaves[1]. It has demonstrated strong cytotoxic (cell-killing) effects against a variety of human cancer cell lines, including those from lung (A549), breast (MCF7), leukemia (HL60), and liver (SMMC-7721) cancers[2][3]. While much of the direct research on reversing multidrug resistance has focused on the related compound "Guajadial," the potent cytotoxic nature of this compound makes it a compound of interest for cancer therapy research[1][4].
Q2: What is the primary mechanism by which the related compound, Guajadial, is thought to reverse multidrug resistance (MDR)?
A2: Research on Guajadial has shown that it reverses MDR in breast cancer cells through a dual mechanism. Firstly, it suppresses the PI3K/Akt signaling pathway, a key pathway for cell survival and proliferation[5]. Secondly, this suppression leads to the reduced expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[5]. These transporters function as cellular pumps that eject chemotherapeutic drugs from cancer cells, and their inhibition leads to increased intracellular drug accumulation and restored sensitivity to treatment[5][6][7].
Q3: Is this compound soluble in aqueous media for cell culture experiments?
A3: Like many meroterpenoids, this compound is expected to have poor solubility in water. For in vitro experiments, it is standard practice to dissolve the compound in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.5%) and to include a vehicle control (medium with the same final concentration of DMSO) in all experiments[8].
Q4: Can this compound be used in combination with other chemotherapy drugs?
A4: Yes, the primary therapeutic potential of compounds that reverse MDR lies in their use as adjuvants to standard chemotherapy. The related compound Guajadial has been shown to enhance the sensitivity of drug-resistant breast cancer cells to adriamycin (ADR) and paclitaxel (PTX)[5]. When designing combination therapy experiments with this compound, it is essential to perform dose-response studies to determine synergistic, additive, or antagonistic effects, often calculated using a Combination Index (CI).
Q5: What are the expected effects of Guajadial on the PI3K/Akt pathway?
A5: Treatment of drug-resistant cancer cells with Guajadial has been shown to cause a decrease in the phosphorylation of Akt (p-Akt) and its downstream target, p70S6K (p-p70S6K), without affecting the total levels of these proteins[5]. This indicates an inactivation of the PI3K/Akt pathway[5]. Researchers investigating this compound can use Western blotting to probe for these specific phosphoproteins to determine if it has a similar mechanism.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability (MTT) assay results. | 1. Uneven cell seeding. 2. This compound precipitation in media. 3. Contamination of cell cultures. | 1. Ensure a single-cell suspension before seeding; check cell counts carefully. 2. Vortex the compound dilution immediately before adding to the culture. Check for precipitates under a microscope. Reduce the final concentration if necessary. 3. Regularly test for mycoplasma contamination. Use sterile techniques. |
| No significant change in P-gp or BCRP expression after treatment. | 1. Insufficient incubation time or dose. 2. Cell line does not overexpress these specific ABC transporters. 3. Issues with antibody/primers for Western blot/qRT-PCR. | 1. Perform a time-course (e.g., 24, 48, 72h) and dose-response experiment. 2. Confirm baseline expression of P-gp (ABCB1) and BCRP (ABCG2) in your resistant cell line model. 3. Validate antibodies and primers with positive and negative controls. |
| Inconsistent phosphorylation levels of Akt (p-Akt) observed. | 1. Cell harvesting technique. 2. Serum starvation was not performed or was inconsistent. 3. Lysis buffer is ineffective. | 1. Harvest cells quickly on ice to preserve phosphorylation states. Use phosphatase inhibitors in the lysis buffer. 2. Serum contains growth factors that activate the PI3K/Akt pathway. Serum-starve cells for several hours before treatment to establish a consistent baseline. 3. Ensure the lysis buffer contains fresh phosphatase and protease inhibitors. |
| Vehicle control (DMSO) shows significant cytotoxicity. | 1. Final DMSO concentration is too high. 2. Specific cell line is highly sensitive to DMSO. | 1. Recalculate dilutions to ensure the final DMSO concentration is non-toxic (ideally ≤0.1%, and not exceeding 0.5%). 2. Perform a dose-response curve for DMSO alone on your cell line to determine its specific tolerance limit. |
Quantitative Data Presentation
The following tables summarize the cytotoxic activity of this compound and the growth inhibitory activity of a Guajadial-enriched fraction against various human cancer cell lines.
Table 1: Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | IC₅₀ (µg/mL) | Reference(s) |
| A549 | Lung Carcinoma | 18.4 | 6.30 | [1][2][3][9] |
| MCF-7 | Breast Adenocarcinoma | 7.78 | 7.78 | [1][2][3] |
| HL-60 | Promyelocytic Leukemia | 7.77 | 7.77 | [1][2][3] |
| SMMC-7721 | Hepatoma | 5.59 | 5.59 | [1][2][3] |
| SW480 | Colon Adenocarcinoma | 13.39 | - | [1] |
| HCT116 | Colorectal Carcinoma | 4.69 | - | [9] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 12.7 | - | [9] |
| DU145 | Prostate Carcinoma | 23.2 | - | [9] |
| Huh7 | Hepatoma | 51.5 | - | [9] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Total Growth Inhibition (TGI) of Guajadial-Enriched Fraction
| Cell Line | Cancer Type | TGI (µg/mL) | Reference(s) |
| MCF-7 | Breast Adenocarcinoma | 5.59 | [10][11][12] |
| MCF-7 BUS | Tamoxifen-Resistant Breast Cancer | 2.27 | [10][11][12] |
Note: TGI (Total Growth Inhibition) is the concentration of the drug that completely inhibits cell growth.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals[5][13].
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include wells for a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Protect the plate from light.
-
Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC₅₀ value.
Protein Expression Analysis (Western Blot)
This protocol is used to detect and quantify specific proteins, such as P-gp, BCRP, Akt, and p-Akt, in cell lysates[5].
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-BCRP, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize the results.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Proposed mechanism of Guajadial in reversing multidrug resistance.
Caption: A typical experimental workflow for evaluating this compound's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Guajadial reverses multidrug resistance by inhibiting ABC transporter expression and suppressing the PI3K/Akt pathway in drug-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications [mdpi.com]
- 12. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming "Guajadial E" In Vivo Delivery Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guajadial E. The information is designed to help overcome common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound formulation is not dissolving properly for in vivo administration. What can I do?
A1: this compound is a hydrophobic molecule with a high LogP value, indicating poor water solubility.[1] This is a common challenge for natural products of this type.[2][3] Here are several strategies to improve its solubility for in vivo studies:
-
Co-solvents: Try dissolving this compound in a biocompatible organic solvent before diluting it with an aqueous vehicle. Common co-solvents include DMSO, PEG400, and ethanol.[1] Be mindful of the final solvent concentration to avoid toxicity in your animal model.
-
Surfactants and Suspending Agents: For oral administration, creating a stable suspension is a viable option. You can use suspending agents like Carboxymethyl cellulose (CMC) or surfactants like Tween 80 to improve the dispersibility of this compound in an aqueous vehicle.[1]
-
Lipid-based Formulations: For oral or parenteral routes, consider lipid-based formulations such as corn oil. These can be particularly effective for highly lipophilic compounds.[1]
Q2: I'm observing lower than expected efficacy of this compound in my animal model. What are the potential causes and how can I troubleshoot this?
A2: Low in vivo efficacy despite promising in vitro cytotoxicity[1][4] can stem from several pharmacokinetic challenges common to natural products.[2][3]
-
Poor Bioavailability: This is a primary concern for poorly soluble compounds.[2] Bioavailability is the fraction of the administered dose that reaches systemic circulation.[2] If the compound doesn't dissolve and get absorbed, it cannot reach its target. Consider the formulation strategies in Q1 to enhance absorption.
-
First-Pass Metabolism: Orally administered drugs pass through the liver before entering systemic circulation, where they can be extensively metabolized and inactivated.[2] This "first-pass effect" can significantly reduce the amount of active compound reaching the target tissues. Investigating alternative routes of administration (e.g., intraperitoneal, intravenous) that bypass the liver may be necessary.
-
Rapid Clearance: The body may rapidly eliminate this compound, leading to a short half-life and insufficient exposure time at the target site. Pharmacokinetic studies are essential to determine the compound's clearance rate.
Q3: How do I choose the right vehicle for my in vivo experiment with this compound?
A3: The choice of vehicle depends on the route of administration, the required dose, and the tolerability of the animal model. Here is a general guide:
-
Determine the Route of Administration: Oral, intravenous (IV), intraperitoneal (IP), or subcutaneous (SC).
-
Assess Solubility: Start with small amounts of this compound to test its solubility in different vehicle systems.
-
Consider Toxicity: Ensure the final concentration of any organic solvents (like DMSO) is below the toxic threshold for your animal model.
-
Evaluate Stability: Check if this compound remains stable in your chosen formulation over the duration of the experiment.
Refer to the formulation tables below for common starting points.
Data Presentation: Physicochemical Properties and Formulation Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for In Vivo Delivery |
| Molecular Formula | C30H34O5 | - |
| Molecular Weight | 474.59 g/mol | - |
| LogP | 6.6 | High hydrophobicity, indicating poor water solubility.[1] |
| Hydrogen Bond Donors | 2 | May participate in some interactions but is overshadowed by the large hydrophobic structure.[1] |
| Hydrogen Bond Acceptors | 5 | May participate in some interactions.[1] |
Table 2: Example Formulations for Poorly Soluble Compounds like this compound
| Formulation Composition | Route of Administration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Intravenous (IV), Intraperitoneal (IP) | A common formulation for preclinical studies. Dissolve this compound in DMSO first, then add PEG300 and Tween 80, and finally bring to volume with saline. |
| 0.5% - 1% Carboxymethyl cellulose (CMC) in Saline/Water | Oral (PO) | Creates a suspension. Ensure uniform mixing before each administration.[1] |
| 10% DMSO, 90% Corn Oil | Intraperitoneal (IP), Subcutaneous (SC), Oral (PO) | Suitable for highly lipophilic compounds. Can form a depot for sustained release when administered SC.[1] |
| 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline | Intravenous (IV) | Cyclodextrins can encapsulate hydrophobic molecules to improve aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of this compound (0.5% CMC)
-
Prepare 0.5% CMC Solution: Add 0.5 g of sodium carboxymethyl cellulose (CMC-Na) to 100 mL of sterile water. Heat gently and stir until the CMC is fully dissolved and the solution is clear. Let it cool to room temperature.
-
Weigh this compound: Accurately weigh the required amount of this compound for your desired final concentration (e.g., 50 mg for a 5 mg/mL solution in 10 mL).
-
Create a Paste: Place the weighed this compound in a mortar. Add a small volume (e.g., 1-2 mL) of the 0.5% CMC solution and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Dilute to Final Volume: Gradually add the remaining 0.5% CMC solution to the paste while continuously stirring or vortexing.
-
Homogenize: For a more uniform suspension, sonicate or homogenize the final mixture.
-
Storage and Use: Store the suspension at 4°C. Always vortex thoroughly before each gavage to ensure a uniform dose is administered.
Protocol 2: Preparation of an IV/IP Formulation (DMSO/PEG300/Tween 80/Saline)
-
Calculate Volumes: Determine the required volume of each component for your final desired concentration and total volume. For a 1 mg/mL solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:
-
For 1 mL final volume: 100 µL DMSO, 400 µL PEG300, 50 µL Tween 80, 450 µL saline.
-
-
Dissolve this compound: Dissolve 1 mg of this compound in 100 µL of DMSO. Ensure it is completely dissolved. Gentle warming or vortexing can help.
-
Add Solubilizers: Add 400 µL of PEG300 to the DMSO solution and mix well. Then, add 50 µL of Tween 80 and mix until the solution is clear.
-
Final Dilution: Slowly add the 450 µL of saline to the mixture while vortexing. The solution should remain clear. If precipitation occurs, the concentration may be too high for this vehicle system.
-
Administration: Administer the formulation immediately after preparation.
Visualizations
Caption: Experimental workflow for in vivo testing of this compound.
Caption: Troubleshooting logic for low in vivo efficacy of this compound.
References
- 1. This compound | Phenols | 1529775-06-1 | Invivochem [invivochem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
"Guajadial E" formulation for improved bioavailability
Welcome to the technical support center for Guajadial E formulation. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with improving the bioavailability of this promising natural compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability a concern?
A1: this compound is a meroterpenoid natural product isolated from Psidium guajava (guava) leaves.[1][2] It has demonstrated cytotoxic activity against various cancer cell lines, including MCF-7, A-549, SMMC-7721, SW480, and HL-60 cells.[1] Like many natural products, this compound is expected to have low aqueous solubility, which can significantly limit its oral bioavailability and, consequently, its therapeutic efficacy. Poor bioavailability means that only a small fraction of the administered dose reaches systemic circulation to exert its pharmacological effect.
Q2: What are the initial steps to consider when formulating this compound for improved oral bioavailability?
A2: The initial steps involve a thorough pre-formulation assessment. This includes determining the physicochemical properties of this compound, such as its solubility in various solvents and pH conditions, its pKa, logP, and solid-state characteristics (crystallinity vs. amorphous form). Based on these properties, you can then select a suitable formulation strategy. Common approaches for poorly soluble drugs include particle size reduction (micronization or nanosizing), lipid-based formulations, solid dispersions, and complexation.[3][4][5][6][7]
Q3: Which formulation strategies are most likely to be successful for this compound?
A3: Given that this compound is a lipophilic compound (as suggested by its structure), lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Solid Lipid Nanoparticles (SLNs) are promising options.[6] These formulations can enhance lymphatic transport, potentially reducing first-pass metabolism. Another viable strategy is creating an amorphous solid dispersion, which can improve the dissolution rate and extent of a poorly soluble compound by preventing its crystallization.
Troubleshooting Guides
Issue 1: Low and Variable In Vitro Dissolution Results
Problem: You are observing low and inconsistent release of this compound from your formulation during in vitro dissolution testing.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate wetting of the drug substance. | Incorporate a surfactant (e.g., Tween 80, Polysorbate 20) into the formulation or dissolution medium. | Improved wetting of this compound particles, leading to a more consistent and faster dissolution rate. |
| Drug recrystallization during dissolution. | Consider formulating as an amorphous solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) to maintain the drug in a non-crystalline state. | The polymer will inhibit recrystallization, leading to a higher apparent solubility and improved dissolution profile. |
| Formulation is not effectively dispersing. | For solid dispersions, ensure adequate mixing and homogeneity. For lipid-based systems, optimize the ratio of oil, surfactant, and co-surfactant to ensure spontaneous emulsification. | A well-dispersed formulation will present a larger surface area for dissolution, resulting in faster and more complete drug release. |
Issue 2: Poor Physical Stability of the Formulation
Problem: Your this compound formulation shows signs of physical instability over time, such as phase separation in lipid-based systems or crystallization in solid dispersions.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal excipient selection or ratios. | Screen a wider range of excipients and their concentrations. For SEDDS, evaluate different oils, surfactants, and co-surfactants. For solid dispersions, test various polymers. | Identification of a more robust formulation with improved physical stability under storage conditions. |
| Hygroscopicity of the formulation. | Store the formulation in a low-humidity environment and consider including a desiccant in the packaging. Evaluate the moisture content of your excipients. | Reduced moisture uptake, which can prevent physical and chemical degradation of the formulation. |
| Drug loading is too high. | Reduce the concentration of this compound in the formulation to below its saturation point in the carrier system. | A lower drug loading may prevent supersaturation and subsequent precipitation or crystallization of the drug. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (100 mesh)
Methodology:
-
Accurately weigh 100 mg of this compound and 900 mg of PVP K30 (1:9 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed.
-
Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further analysis.
Protocol 2: In Vitro Dissolution Testing
Objective: To evaluate the dissolution profile of the this compound solid dispersion compared to the pure drug.
Materials:
-
This compound solid dispersion
-
Pure this compound
-
USP Type II dissolution apparatus (paddles)
-
Dissolution medium: Phosphate buffer pH 6.8 with 0.5% Tween 80
-
HPLC system for quantification
Methodology:
-
Prepare 900 mL of the dissolution medium and pre-heat it to 37 ± 0.5°C in the dissolution vessels.
-
Place an accurately weighed amount of the this compound solid dispersion (equivalent to 10 mg of this compound) into each vessel. In parallel, test the pure this compound.
-
Set the paddle speed to 75 RPM.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the cumulative percentage of drug dissolved versus time.
Visualizations
Caption: Workflow for this compound Formulation Development.
Caption: Troubleshooting Logic for Low In Vitro Dissolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Guajadial: an unusual meroterpenoid from guava leaves Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
Guajadial E Interactions: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the interaction of Guajadial E with other compounds in extracts.
Frequently Asked Questions (FAQs)
Q1: We are observing a greater-than-expected cytotoxic effect in our cancer cell line when treating with a crude Psidium guajava extract containing this compound. Could this be due to synergistic interactions?
A1: Yes, it is highly probable that the enhanced cytotoxicity is due to synergistic interactions. Guajadial, a compound closely related to this compound, has been shown to reverse multidrug resistance (MDR) in cancer cells. This is a key mechanism that can lead to synergistic effects when combined with certain chemotherapeutic agents. Specifically, Guajadial has been found to inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for pumping chemotherapy drugs out of cancer cells. By inhibiting these pumps, Guajadial allows for higher intracellular concentrations of the chemotherapeutic agent, thus enhancing its cytotoxic effect.
Furthermore, Guajadial has been reported to suppress the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can sensitize cancer cells to the apoptotic effects of other anticancer drugs. Therefore, the presence of this compound and related compounds in your extract is likely potentiating the activity of other cytotoxic compounds present in the extract or co-administered drugs.
Q2: Our team is investigating this compound as a potential hormonal therapy for breast cancer. What kind of interactions should we anticipate with existing hormonal therapies like tamoxifen?
A2: Guajadial has demonstrated a mechanism of action similar to tamoxifen, acting as a selective estrogen receptor modulator (SERM). This suggests that this compound could have either synergistic or antagonistic interactions with tamoxifen, depending on the specific context of the cancer cells and the concentrations of the compounds.
-
Potential Synergy: If both this compound and tamoxifen act on the estrogen receptor to inhibit estrogen-dependent proliferation, their combined effect could be additive or synergistic, leading to a more potent anti-cancer effect.
-
Potential Antagonism: Conversely, if they compete for the same binding site on the estrogen receptor, an antagonistic effect might be observed, especially if one compound has a lower efficacy than the other.
It is crucial to perform combination index (CI) studies to quantitatively assess the nature of the interaction between this compound and tamoxifen in your specific experimental model.
Troubleshooting Guides
Issue 1: Difficulty in Isolating this compound from Psidium guajava Leaf Extract
If you are encountering problems with the isolation and purification of this compound, consider the following troubleshooting steps:
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound | Inefficient initial extraction. | Optimize the extraction solvent. While ethanol is commonly used, a dichloromethane extract has been shown to yield a Guajadial-enriched fraction. Consider sequential extraction with solvents of increasing polarity. |
| Degradation of the compound. | This compound is a meroterpenoid and may be sensitive to heat and light. Perform extraction and purification steps at low temperatures and protect samples from light. | |
| Poor Separation in Column Chromatography | Inappropriate stationary or mobile phase. | For silica gel column chromatography, a gradient elution starting from a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate is often effective for separating meroterpenoids. |
| Co-elution with other compounds. | If this compound co-elutes with other compounds, consider using a different type of chromatography, such as reversed-phase HPLC, for finer separation. | |
| Inconsistent HPLC Retention Times | Changes in mobile phase composition. | Ensure precise preparation of the mobile phase and use a high-quality HPLC system with a reliable pump. Degas the mobile phase to prevent bubble formation. |
| Column degradation. | Use a guard column to protect the analytical column. If retention times continue to shift, the column may need to be replaced. |
Issue 2: Inconsistent Results in Synergy Studies with Chemotherapy Drugs
If your in vitro synergy experiments with this compound and a chemotherapy drug are yielding variable results, consider these points:
| Problem | Possible Cause | Suggested Solution |
| Variable IC50 Values | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well of your assay plates. |
| Drug instability in culture medium. | Prepare fresh drug solutions for each experiment. Some compounds may degrade over time in culture medium. | |
| Difficulty in Determining Synergy (CI values around 1) | Inappropriate drug concentration ratios. | Perform experiments with a range of concentration ratios of this compound and the chemotherapy drug to identify the optimal ratio for synergistic effects. |
| Cell line is not dependent on the targeted pathway. | Confirm that your chosen cell line expresses the ABC transporters or has an active PI3K/Akt pathway that this compound is known to inhibit. |
Quantitative Data
Table 1: Cytotoxicity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 7.78 |
| A-549 | Lung | 6.30 |
| SMMC-7721 | Liver | 5.59 |
| SW480 | Colon | 13.39 |
| HL-60 | Leukemia | 7.77 |
Data is for this compound after 48 hours of exposure.
Experimental Protocols
Protocol 1: Isolation of a Guajadial-Enriched Fraction from Psidium guajava Leaves
This protocol describes a general method for obtaining a fraction enriched with Guajadial. Further purification by HPLC would be required to isolate pure this compound.
1. Extraction: a. Air-dry fresh Psidium guajava leaves in the shade and then grind them into a fine powder. b. Macerate the powdered leaves in dichloromethane (DCM) at a ratio of 1:10 (w/v) for 72 hours at room temperature. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude DCM extract.
2. Column Chromatography: a. Pack a silica gel (60-120 mesh) column with n-hexane. b. Dissolve the crude DCM extract in a minimal amount of n-hexane and load it onto the column. c. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. d. Collect fractions and monitor them by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 v/v). Visualize spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid). e. Pool the fractions containing the compound of interest based on the TLC profile.
3. Further Purification (HPLC): a. The Guajadial-enriched fraction can be further purified by semi-preparative HPLC on a C18 column. b. A typical mobile phase would be a gradient of acetonitrile and water. c. Monitor the elution at a suitable wavelength (e.g., 254 nm) to collect the peak corresponding to this compound.
Protocol 2: Checkerboard Assay to Determine Synergy
This assay is used to evaluate the interaction between two compounds (e.g., this compound and Doxorubicin).
1. Cell Seeding: a. Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
2. Drug Preparation: a. Prepare a series of 2-fold serial dilutions of this compound and the chemotherapy drug (e.g., Doxorubicin) in culture medium.
3. Treatment: a. Add the drug dilutions to the 96-well plate in a checkerboard pattern. This means that each well will have a unique combination of concentrations of the two drugs. Include wells with each drug alone and untreated control wells.
4. Incubation: a. Incubate the plate for a specified period (e.g., 48 or 72 hours).
5. Viability Assay: a. Determine the cell viability in each well using a suitable method, such as the MTT or SRB assay.
6. Data Analysis: a. Calculate the percentage of cell growth inhibition for each drug combination. b. Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Caption: Mechanism of this compound in reversing multidrug resistance.
Caption: Workflow for determining synergistic interactions.
Caption: Troubleshooting logic for this compound isolation.
Refining spectroscopic analysis for "Guajadial E" characterization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the spectroscopic characterization of Guajadial E, a meroterpenoid isolated from Psidium guajava.
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and exact mass of this compound?
A1: The molecular formula of this compound is C₃₀H₃₄O₅.[1] Its exact mass can be determined by High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS), with a calculated value for the molecular ion [M]⁺ of 474.2406 m/z.[1]
Q2: Which spectroscopic techniques are essential for the structural elucidation of this compound?
A2: A combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS) and Infrared (IR) spectroscopy, is crucial for the complete characterization of this compound.[1] Key NMR experiments include ¹H, ¹³C, COSY, HSQC, HMBC, and ROESY.
Q3: What are the characteristic spectroscopic features of this compound?
A3: this compound exhibits characteristic signals for a benzyldiformylphloroglucinol moiety and a sesquiterpenoid unit.[1] The IR spectrum shows the presence of hydroxyl and conjugated carbonyl groups.[1] The UV spectrum in methanol displays absorption maxima at 277 and 337 nm.[1]
Troubleshooting Guides
This section addresses common issues encountered during the spectroscopic analysis of this compound.
Issue 1: Poor resolution or overlapping signals in the ¹H NMR spectrum.
-
Possible Cause: Sample concentration may be too high, leading to peak broadening. The chosen solvent may not be optimal for signal dispersion.
-
Troubleshooting Steps:
-
Dilute the sample to an appropriate concentration.
-
Try a different deuterated solvent (e.g., if using CDCl₃, consider acetone-d₆ or benzene-d₆) to induce different chemical shifts and potentially resolve overlapping signals.
-
If rotamers are suspected (conformational isomers that are slowly interconverting on the NMR timescale), acquire the spectrum at a higher temperature to increase the rate of interconversion and obtain sharper, averaged signals.
-
Issue 2: Weak or absent signals in the ¹³C NMR spectrum.
-
Possible Cause: Insufficient number of scans for a low-concentration sample. Quaternary carbons often have long relaxation times and can be weak.
-
Troubleshooting Steps:
-
Increase the number of scans to improve the signal-to-noise ratio.
-
Optimize the relaxation delay (d1) to ensure full relaxation of all carbon nuclei, especially quaternary carbons.
-
Consider using spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, which can help in assigning weak signals.
-
Issue 3: Ambiguous correlations in 2D NMR spectra (HMBC, ROESY).
-
Possible Cause: Non-optimal mixing times or delays can lead to weak or missing cross-peaks. Spectral artifacts can be misinterpreted as real correlations.
-
Troubleshooting Steps:
-
For HMBC, optimize the long-range coupling delay to match the expected J-couplings (typically 2-3 Hz).
-
For ROESY, adjust the mixing time to observe the desired through-space correlations without significant spin diffusion.
-
Carefully phase the spectra and distinguish between real cross-peaks and artifacts like t₁ noise.
-
Issue 4: Inaccurate mass measurement in HRMS.
-
Possible Cause: Improper calibration of the mass spectrometer. The presence of adducts other than the intended one (e.g., sodium or potassium adducts instead of the protonated molecule).
-
Troubleshooting Steps:
-
Ensure the instrument is properly calibrated across the desired mass range using a suitable calibration standard.
-
Analyze the spectrum for the presence of different adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺) and use the most abundant and well-defined peak for molecular formula determination.
-
Data Presentation
Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₀H₃₄O₅ | [1] |
| HREIMS [M]⁺ (m/z) | Found: 474.2399, Calculated: 474.2406 | [1] |
| Optical Rotation | [α]²⁴D +91.1 (c 0.20, CHCl₃) | |
| UV λmax (MeOH) | 277, 337 (sh) nm | [1] |
| IR νmax (KBr) | 3440, 2958, 2927, 2872, 1632, 1439 cm⁻¹ |
¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Sesquiterpenoid Moiety | ||
| 1 | 39.9 | 2.50 (m) |
| 2 | 26.5 | 1.65 (m), 1.95 (m) |
| 3 | 43.5 | 2.88 (m) |
| 4 | 91.7 | |
| 5 | 134.1 | 5.37 (br s) |
| 6 | 123.8 | |
| 7 | 48.7 | 2.25 (m) |
| 8 | 23.9 | 1.45 (m), 1.80 (m) |
| 9 | 36.9 | 1.90 (m) |
| 10 | 41.8 | 2.10 (m) |
| 11 | 32.5 | 2.05 (m) |
| 12 | 16.9 | 0.95 (d, 6.9) |
| 13 | 21.5 | 1.05 (d, 6.9) |
| 14 | 16.2 | 1.01 (d, 7.0) |
| 15 | 14.8 | 1.15 (d, 7.2) |
| Phloroglucinol Moiety | ||
| 1' | 42.1 | 4.65 (s) |
| 2' | 164.2 | |
| 3' | 103.8 | |
| 4' | 168.9 | |
| 5' | 102.6 | |
| 6' | 169.5 | |
| 7' | 104.3 | |
| 8' | 192.5 | 10.15 (s) |
| 9' | 191.8 | 10.10 (s) |
| 10' | 13.59 (s, OH) | |
| 11' | 13.21 (s, OH) | |
| Phenyl Group | ||
| 1'' | 142.5 | |
| 2'', 6'' | 128.5 | 7.25 (m) |
| 3'', 5'' | 128.2 | 7.25 (m) |
| 4'' | 126.3 | 7.18 (m) |
Data compiled from "Guajadials C–F, four unusual meroterpenoids from Psidium guajava". The assignments are based on extensive 2D NMR analysis including HSQC, HMBC, and COSY.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A Bruker Avance 500 MHz spectrometer (or equivalent).
-
1D NMR:
-
¹H NMR: Acquire with a spectral width of 12 ppm, 32 scans, a relaxation delay of 1 s, and an acquisition time of 4 s.
-
¹³C NMR: Acquire with a spectral width of 240 ppm, 1024 scans, a relaxation delay of 2 s, and an acquisition time of 1 s.
-
-
2D NMR:
-
COSY: Acquire with a spectral width of 12 ppm in both dimensions, 2 scans per increment, and 256 increments.
-
HSQC: Acquire with a ¹H spectral width of 12 ppm and a ¹³C spectral width of 160 ppm. Optimize for a one-bond ¹JCH coupling constant of 145 Hz.
-
HMBC: Acquire with a ¹H spectral width of 12 ppm and a ¹³C spectral width of 240 ppm. Optimize for a long-range coupling constant of 8 Hz.
-
ROESY: Acquire with a spectral width of 12 ppm in both dimensions and a mixing time of 300 ms.
-
2. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of this compound in methanol to a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode over a mass range of m/z 100-1000.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide powder and pressing it into a thin disk.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
Mandatory Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical flow of NMR data interpretation for structure elucidation.
References
Technical Support Center: Enhancing the Efficiency of "Guajadial E" Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of "Guajadial E" synthesis. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common biomimetic, three-component approach involving the in-situ generation of an o-quinone methide and its subsequent hetero-Diels-Alder reaction.
Problem 1: Low or No Product Yield
Question: My reaction is yielding very little or no this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the generation and reactivity of the key o-quinone methide intermediate. Here’s a step-by-step guide to diagnose and resolve the issue:
-
Purity of Starting Materials: Ensure the purity of your starting materials, especially the diformylphloroglucinol derivative, the substituted benzaldehyde, and the terpene (e.g., β-caryophyllene). Impurities can interfere with the initial condensation reaction or the subsequent cycloaddition.
-
Inefficient o-Quinone Methide (o-QM) Generation: The formation of the o-QM is critical.
-
Catalyst Choice: The choice of catalyst for the initial Knoevenagel condensation is crucial. While various catalysts can be used, their effectiveness can be solvent and substrate-dependent. Consider screening different catalysts.
-
Reaction Conditions: Temperature and reaction time significantly impact o-QM formation. Insufficient heating may lead to incomplete condensation, while excessive heat can cause degradation of the starting materials or the intermediate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Decomposition of the o-Quinone Methide: o-QMs are highly reactive and can undergo side reactions if not trapped efficiently by the dienophile (the terpene).
-
Stoichiometry: Ensure the stoichiometry of the reactants is optimized. An excess of the terpene may be necessary to efficiently trap the transient o-QM.
-
Reaction Concentration: The concentration of the reactants can influence the rate of the desired Diels-Alder reaction versus side reactions. Experiment with different concentrations to find the optimal conditions.
-
-
Poor Diels-Alder Cycloaddition:
-
Solvent Effects: The polarity of the solvent can influence the rate and selectivity of the hetero-Diels-Alder reaction. Solvents like water, isopropanol, or toluene have been used in similar syntheses.[1] An optimization of the solvent system for your specific substrates may be required.
-
Steric Hindrance: The substituents on both the o-QM and the terpene can sterically hinder the cycloaddition. While this is inherent to the chosen substrates, understanding the steric demands can help in optimizing other reaction parameters.
-
Problem 2: Formation of Multiple Products and Purification Challenges
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate pure this compound. What are the likely side products and how can I improve the purification process?
Answer:
The formation of multiple products is a common challenge in this type of multi-component reaction. The primary side products often arise from the high reactivity of the o-quinone methide intermediate.
-
Common Side Products:
-
Stereoisomers: The hetero-Diels-Alder reaction can lead to the formation of diastereomers. The facial selectivity of the cycloaddition can be influenced by the catalyst and reaction conditions.
-
o-QM Dimerization/Polymerization: If the o-QM is not efficiently trapped by the terpene, it can react with itself to form dimers or oligomers.
-
Reaction with Solvent or Impurities: The highly electrophilic o-QM can react with nucleophilic solvents or impurities.
-
-
Strategies for Minimizing Side Products:
-
Control of o-QM Generation: A slow, controlled generation of the o-QM in the presence of the terpene can minimize its self-reaction. This can be achieved by the slow addition of one of the precursors or the catalyst.
-
Temperature Control: Maintaining the optimal temperature is crucial to balance the rate of o-QM formation and its subsequent desired reaction.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying this compound and its analogs. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is necessary to achieve good separation of the desired product from closely related isomers and other byproducts. Gradient elution is often required.
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, preparative HPLC is a powerful technique. Different column chemistries (e.g., normal phase or reverse phase) and solvent systems should be screened to find the optimal separation conditions.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient strategy for the synthesis of this compound and related meroterpenoids is a biomimetic, one-pot, three-component reaction.[1] This involves the condensation of a diformylphloroglucinol derivative with a substituted benzaldehyde to generate a reactive o-quinone methide (o-QM) intermediate in situ. This intermediate then undergoes a hetero-Diels-Alder reaction with a terpene, such as β-caryophyllene, to form the core structure of this compound.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] TLC allows for a quick visualization of the consumption of starting materials and the formation of the product and any major byproducts. LC-MS provides more detailed information, including the mass of the product and intermediates, confirming the progress of the reaction and helping to identify potential side products.
Q3: What are the key starting materials for the synthesis of this compound?
A3: The key starting materials for the biomimetic synthesis of this compound are:
-
A phloroglucinol derivative, typically 2,4-diformylphloroglucinol, which can be synthesized from phloroglucinol.
-
A substituted benzaldehyde.
-
A terpene, such as (-)-β-caryophyllene, which acts as the dienophile in the hetero-Diels-Alder reaction.
Q4: How can I characterize the final product, this compound?
A4: The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed structure and stereochemistry of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC can be used for complete assignment of the proton and carbon signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as hydroxyl and carbonyl groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Three-Component Synthesis of a Guajadial Analog
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDDA (20) | iPrOH | 60 | 1 | 21 |
| 2 | Pyrrolidine (20) | CH2Cl2 | rt | 24 | 15 |
| 3 | L-Proline (20) | DMSO | 80 | 12 | 35 |
| 4 | DMEDA (20) | Toluene | 100 | 8 | 45 |
| 5 | No Catalyst | EtOH | Reflux | 48 | <5 |
Note: This table is a representative example based on analogous syntheses described in the literature. Actual conditions and yields for this compound synthesis may vary.
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of a Guajadial Analog
This protocol is a general guideline based on similar biomimetic syntheses of related meroterpenoids.[1]
-
Reactant Preparation: To a solution of the diformylphloroglucinol derivative (1.0 eq.) and the substituted benzaldehyde (1.1 eq.) in the chosen solvent (e.g., isopropanol, 0.1 M), add the terpene (e.g., β-caryophyllene, 1.2 eq.).
-
Catalyst Addition: Add the catalyst (e.g., ethylenediamine diacetate - EDDA, 20 mol%) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 60 °C) for the required time (e.g., 1-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The residue can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired Guajadial analog.
Mandatory Visualization
Caption: Proposed biosynthetic pathway for this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
Validation & Comparative
Guajadial E in Focus: A Comparative Analysis of Guava Meroterpenoids for Drug Discovery
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals, this document provides a detailed comparison of Guajadial E and other bioactive meroterpenoids isolated from guava (Psidium guajava). This guide synthesizes experimental data on their cytotoxic activities, outlines key experimental protocols, and visualizes their distinct mechanisms of action through signaling pathway diagrams.
Introduction
Guava has long been recognized in traditional medicine for its diverse therapeutic properties.[1] Modern phytochemical research has identified a wealth of bioactive compounds within this plant, with meroterpenoids—hybrid natural products of terpenoid and polyketide origin—emerging as particularly promising candidates for drug development due to their potent biological activities.[2] Among these, this compound has demonstrated significant cytotoxic effects against various cancer cell lines.[3] This guide provides an objective comparison of this compound with other guava-derived meroterpenoids, supported by experimental data, to aid in the evaluation of their therapeutic potential.
Comparative Cytotoxicity of Guava Meroterpenoids
The cytotoxic activity of this compound and other meroterpenoids isolated from Psidium guajava has been evaluated against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency. It is important to note that the data for this compound and the other meroterpenoids are derived from different studies, which may have utilized slightly different experimental conditions.
Table 1: Cytotoxicity of this compound Against Various Human Cancer Cell Lines [1]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Lung Carcinoma | 6.30 |
| MCF-7 | Breast Adenocarcinoma | 7.78 | |
| HL-60 | Promyelocytic Leukemia | 7.77 | |
| SMMC-7721 | Hepatocellular Carcinoma | 5.59 |
Table 2: Comparative Cytotoxicity of Other Meroterpenoids from Guava [4][5]
| Compound | HCT116 (Colon) IC50 (µM) | CCRF-CEM (Leukemia) IC50 (µM) | DU145 (Prostate) IC50 (µM) | Huh7 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) |
| Psiguajavadial A | 10.3 ± 1.2 | > 50 | 20.1 ± 1.5 | 11.2 ± 0.9 | 15.4 ± 1.1 |
| Psiguajavadial B | 8.7 ± 0.9 | 15.2 ± 1.3 | 12.3 ± 1.0 | 9.8 ± 0.8 | 10.1 ± 0.9 |
| Guadial A | 6.2 ± 0.5 | 10.1 ± 0.8 | 5.4 ± 0.4 | 7.3 ± 0.6 | 8.5 ± 0.7 |
| Guadial B | 7.5 ± 0.6 | 12.3 ± 1.0 | 8.1 ± 0.7 | 6.9 ± 0.5 | 9.2 ± 0.8 |
| Guadial C | 9.1 ± 0.8 | 14.7 ± 1.2 | 10.2 ± 0.9 | 8.5 ± 0.7 | 11.3 ± 1.0 |
| Psiguadial B | > 50 | > 50 | > 50 | > 50 | > 50 |
| Psiguadial C | 20.3 ± 1.8 | 35.1 ± 2.9 | 22.4 ± 1.9 | 18.7 ± 1.5 | 25.6 ± 2.1 |
| Psiguadial D | 15.8 ± 1.3 | 28.4 ± 2.3 | 18.9 ± 1.6 | 14.2 ± 1.2 | 19.8 ± 1.7 |
| Guajadial | 12.4 ± 1.1 | 20.1 ± 1.7 | 14.3 ± 1.2 | 10.8 ± 0.9 | 16.2 ± 1.4 |
| Psidial A | > 50 | > 50 | > 50 | > 50 | > 50 |
| 4,5-diepipsidial A | 5.1 ± 0.4 | 8.9 ± 0.7 | 4.8 ± 0.4 | 2.8 ± 0.2 | 0.16 ± 0.01 |
| Guajadial B | 4.3 ± 0.3 | 7.5 ± 0.6 | 3.9 ± 0.3 | 2.9 ± 0.2 | 0.15 ± 0.01 |
| Guajadial C | 18.7 ± 1.5 | 30.2 ± 2.5 | 20.5 ± 1.7 | 16.3 ± 1.3 | 22.4 ± 1.9 |
| Guajadial D | 14.2 ± 1.2 | 25.8 ± 2.1 | 16.7 ± 1.4 | 12.9 ± 1.1 | 18.1 ± 1.5 |
| Guajadial F | 16.9 ± 1.4 | 29.1 ± 2.4 | 19.3 ± 1.6 | 15.4 ± 1.3 | 21.7 ± 1.8 |
| Camptothecin (Positive Control) | 0.02 ± 0.002 | 0.01 ± 0.001 | 0.03 ± 0.003 | 0.02 ± 0.002 | 0.01 ± 0.001 |
Experimental Protocols
Cytotoxicity Assays
1. MTT Assay (for Meroterpenoids in Table 2) [4]
-
Cell Culture: Human cancer cell lines (HCT116, CCRF-CEM, DU145, Huh7, and A549) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Following treatment, the medium was replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 4 hours.
-
The MTT-containing medium was then removed, and the formazan crystals were dissolved in a solubilization solution (e.g., dimethyl sulfoxide).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
2. MTS Assay (for this compound in Table 1) [1]
-
Principle: This assay is similar to the MTT assay but uses a tetrazolium salt (MTS) that is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium. This eliminates the need for a solubilization step.
-
Procedure: The experimental steps are analogous to the MTT assay, with the substitution of the MTS reagent for MTT. The absorbance of the soluble formazan is measured directly in the 96-well plates.
Topoisomerase I (Top1) Inhibition Assay[4]
-
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
-
Procedure:
-
Supercoiled plasmid DNA (e.g., pBR322) is incubated with human Topoisomerase I in the presence and absence of the test compounds.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction is then stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light.
-
-
Interpretation: Inhibitors of Top1 will prevent the conversion of supercoiled DNA to its relaxed form, resulting in a higher proportion of the supercoiled DNA band on the gel compared to the control.
Signaling Pathways and Mechanisms of Action
Topoisomerase I Inhibition by Meroterpenoids
Several guava meroterpenoids, including psiguajavadials A and B, guajadial B, C, and F, have been identified as catalytic inhibitors of Topoisomerase I.[2][6] They are thought to prevent the religation of the DNA strand after cleavage by the enzyme, leading to an accumulation of DNA single-strand breaks and subsequently inducing apoptosis.
References
- 1. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four meroterpenoids from the leaves of Psidium guajava L. and their cytotoxicity activities. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Meroterpenoids with Antitumor Activities from Guava (Psidium guajava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Guajadial E and Tamoxifen: Mechanisms of Action in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of Guajadial E, a natural product derived from Psidium guajava, and tamoxifen, a well-established synthetic drug. The information presented is supported by experimental data to aid in the evaluation of these compounds for oncological research and development.
Introduction
Tamoxifen has long been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] As a Selective Estrogen Receptor Modulator (SERM), its therapeutic efficacy is rooted in its ability to competitively antagonize estrogen signaling in breast tissue.[1][4] In recent years, natural compounds have garnered significant interest as potential anticancer agents. Among these is this compound, a meroterpenoid isolated from guava leaves, which has demonstrated cytotoxic effects against various cancer cell lines.[5] Notably, the broader class of guajadial compounds has been suggested to possess a mechanism of action similar to tamoxifen, positioning them as promising candidates for phytoestrogen-based therapies.[6][7][8][9] This guide will dissect and compare the molecular mechanisms, present relevant quantitative data, and outline the experimental protocols used to elucidate the activities of these two compounds.
Mechanism of Action: A Comparative Overview
Tamoxifen: The Prototypical SERM
Tamoxifen functions as a SERM, exhibiting tissue-specific estrogenic and antiestrogenic activities.[1][4] In breast cancer cells, it acts as an antagonist to the estrogen receptor (ER), primarily ERα.[4] Tamoxifen itself is a prodrug that is metabolized by cytochrome P450 enzymes into more potent metabolites, such as endoxifen, which has a significantly higher affinity for the ER.[10]
The core mechanism involves the following steps:
-
Competitive Binding: Tamoxifen and its active metabolites compete with endogenous estradiol for binding to the ligand-binding domain of the ER.[4][11]
-
Conformational Change: Upon binding, the ER undergoes a conformational change that is distinct from the one induced by estradiol.[10]
-
Transcriptional Repression: This altered conformation prevents the recruitment of coactivator proteins necessary for the transcription of estrogen-responsive genes that drive cell proliferation. Instead, it facilitates the binding of corepressor proteins.
-
Inhibition of Cell Growth: The ultimate result is a blockage of the proliferative signals of estrogen, leading to cell cycle arrest and apoptosis in ER+ breast cancer cells.[11]
Interestingly, in other tissues such as the endometrium and bone, the tamoxifen-ER complex can act as an agonist, leading to some of the known side effects of the drug, including an increased risk of uterine cancer, but also beneficial effects like preventing bone loss.[1][10]
This compound: A Natural Product with Tamoxifen-Like Potential
This compound is a specific meroterpenoid from guava leaves that has shown cytotoxic activity.[5] While research on this compound is less extensive than on tamoxifen, studies on closely related guajadial compounds provide strong evidence for a similar, SERM-like mechanism of action.[6][7][8][9][12][13]
The proposed mechanism for guajadial compounds is as follows:
-
Estrogen Receptor Interaction: In silico molecular docking studies have shown that guajadial and related compounds, due to their structural similarities to tamoxifen, can fit into the ligand-binding pocket of both ERα and ERβ.[12][13][14]
-
Anti-proliferative and Anti-estrogenic Effects: A guajadial-enriched fraction has been shown to inhibit the proliferation of ER+ human breast cancer cell lines (MCF-7 and MCF-7 BUS).[6][7][8] Furthermore, this fraction was able to inhibit the proliferative effect of estradiol on the uterus of pre-pubescent rats in vivo, demonstrating a clear anti-estrogenic effect.[7][8]
These findings strongly suggest that guajadial compounds, including this compound, likely act as ER antagonists in a manner analogous to tamoxifen, thereby inhibiting the growth of hormone-dependent cancer cells.[8][9]
Signaling Pathway Diagrams
Caption: Tamoxifen's mechanism of action in breast cancer cells.
Caption: Proposed mechanism of action for this compound.
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the reported in vitro efficacy of this compound, a guajadial-enriched fraction, and tamoxifen against various human cancer cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast | 7.78 |
| A-549 | Lung | 6.30 |
| SMMC-7721 | Liver | 5.59 |
| SW480 | Colon | 13.39 |
| HL-60 | Leukemia | 7.77 |
(Data sourced from MedchemExpress, citing unpublished data)[5]
Table 2: Anti-proliferative Activity of Guajadial-Enriched Fraction
| Cell Line | Description | Total Growth Inhibition (TGI) (µg/mL) |
|---|---|---|
| MCF-7 | ER+ Breast Cancer | 5.59 |
| MCF-7 BUS | ER+ Breast Cancer | 2.27 |
(Data sourced from Bazioli et al., 2020)[6][7][8]
Table 3: Cytotoxicity of Tamoxifen
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
|---|---|---|
| MCF-7 | Breast | 4.506 |
(Data sourced from Al-Oqail et al., 2021)[15]
Note: Direct comparison of IC₅₀ and TGI values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of compounds like this compound and tamoxifen.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to 17β-estradiol.
Objective: To quantify the concentration of a test compound required to inhibit 50% of radiolabeled estradiol binding (IC₅₀).
Materials:
-
Rat uterine cytosol (source of ER)
-
[³H]-17β-estradiol (radioligand)
-
Test compound (e.g., this compound, tamoxifen)
-
Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Cytosol Preparation: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the ER.[16]
-
Assay Setup: In assay tubes, a fixed amount of uterine cytosol protein (e.g., 50-100 µg) and a fixed concentration of [³H]-estradiol (e.g., 0.5-1.0 nM) are incubated with a range of concentrations of the test compound.[16]
-
Incubation: The mixture is incubated, typically overnight at 4°C, to allow competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Ice-cold HAP slurry is added to each tube to adsorb the ER-ligand complexes. The slurry is washed multiple times with buffer to remove unbound radioligand.[16]
-
Quantification: Ethanol is added to elute the bound [³H]-estradiol from the HAP pellet. The eluate is mixed with scintillation fluid, and radioactivity is measured using a scintillation counter.
-
Data Analysis: A competitive binding curve is generated by plotting the total [³H]-estradiol binding against the log concentration of the competitor. The IC₅₀ value is determined from this curve.[16]
Caption: Workflow for an ER competitive binding assay.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess cell viability and proliferation by measuring the metabolic activity of cells.
Objective: To determine the effect of a test compound on the proliferation of a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density (e.g., 1x10⁴ cells/well) and allowed to adhere overnight.[17]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) only.[15]
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[15][17]
-
MTT Addition: MTT solution is added to each well and the plate is incubated for an additional 1-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[15]
-
Solubilization: The medium is carefully removed, and a solubilizing agent like DMSO is added to each well to dissolve the formazan crystals.[15][17]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Caption: Workflow for a cell proliferation (MTT) assay.
Conclusion
Tamoxifen is a well-characterized SERM that acts as an ER antagonist in breast tissue, forming the basis of its efficacy in ER+ breast cancer. Emerging evidence strongly suggests that this compound, and its related compounds from Psidium guajava, operate through a similar tamoxifen-like mechanism.[8][9][13] This involves interaction with the estrogen receptor to exert anti-proliferative and anti-estrogenic effects. The in vitro cytotoxicity data for both compounds demonstrate their potential to inhibit cancer cell growth.
While this compound presents a promising natural alternative, further research is required to fully elucidate its molecular interactions, binding affinity for the ER relative to tamoxifen, and its complete pharmacological profile, including its tissue-specific agonist/antagonist properties. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be essential in determining the therapeutic potential of this compound in the landscape of cancer treatment.
References
- 1. Tamoxifen - Wikipedia [en.wikipedia.org]
- 2. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. breastcancer.org [breastcancer.org]
- 4. swolverine.com [swolverine.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. In vitro, in vivo and in silico analysis of the anticancer and estrogen-like activity of guava leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oaepublish.com [oaepublish.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
A Comparative Analysis of Guajadial E and Cisplatin Cytotoxicity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Guajadial E, a natural meroterpenoid, and cisplatin, a conventional chemotherapeutic agent, on various cancer cell lines. While direct comparative studies on pure this compound are limited, this document synthesizes available data from studies on Guajadial-rich fractions and extracts of Psidium guajava (guava) leaves, alongside corresponding data for cisplatin, to offer insights into their relative anti-cancer potential.
Quantitative Cytotoxicity Data
The following table summarizes the available cytotoxic activity of a Psidium guajava petroleum ether leaf extract (containing Guajadial as a component) and cisplatin against several human cancer cell lines. It is important to note that these values are for a crude extract and not purified this compound.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| P. guajava Petroleum Ether Extract | MDA-MB-231 | Breast Cancer | 4.23 | [1] |
| Cisplatin | MDA-MB-231 | Breast Cancer | 30.51 (at 72h) | [2] |
| P. guajava Petroleum Ether Extract | MG-63 | Osteosarcoma | 5.42 | [1] |
| Cisplatin | MG-63 | Osteosarcoma | 15.5 | [1] |
| P. guajava Petroleum Ether Extract | HeLa | Cervical Cancer | No activity | [1] |
| Cisplatin | HeLa | Cervical Cancer | 18.6 | [1] |
Additionally, a study on an enriched guajadial fraction from P. guajava leaves reported the following Total Growth Inhibition (TGI) values:
| Compound | Cell Line | Cancer Type | TGI (µg/mL) | Reference |
| Enriched Guajadial Fraction | MCF-7 | Breast Cancer | 5.59 | [3][4][5] |
| Enriched Guajadial Fraction | MCF-7 BUS | Breast Cancer | 2.27 | [3][4][5] |
Mechanisms of Action and Signaling Pathways
This compound
Guajadial, the primary component of this compound, exhibits its anti-cancer effects through multiple mechanisms. A notable action is its ability to reverse multidrug resistance (MDR) in cancer cells. This is achieved by inhibiting the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are responsible for pumping chemotherapeutic drugs out of cancer cells[6]. This inhibition is mediated through the suppression of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation[6].
Furthermore, extracts from Psidium guajava containing Guajadial have been shown to induce apoptosis in cancer cells. This is associated with a decrease in the Bcl-2/Bax ratio, indicating a shift towards pro-apoptotic signaling.
Signaling pathway of this compound in cancer cells.
Cisplatin
Cisplatin is a well-established chemotherapeutic agent that primarily exerts its cytotoxic effects by damaging DNA. Upon entering a cancer cell, cisplatin forms adducts with DNA, leading to cross-linking of DNA strands. This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guajadial reverses multidrug resistance by inhibiting ABC transporter expression and suppressing the PI3K/Akt pathway in drug-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anticancer effects of "Guajadial E" in specific cell lines
For Researchers, Scientists, and Drug Development Professionals
Guajadial E, a meroterpenoid derived from Psidium guajava (guava) leaves, has demonstrated cytotoxic effects across a panel of human cancer cell lines. This guide provides a comparative overview of its anticancer performance, supported by available experimental data, and contrasts it with established chemotherapeutic agents. Methodologies for key experimental assays are also detailed to aid in the replication and further investigation of these findings.
Comparative Cytotoxicity
The inhibitory concentration 50 (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound across five human cancer cell lines, juxtaposed with the IC50 values of three widely used chemotherapy drugs: Tamoxifen, Doxorubicin, and Cisplatin. It is important to note that direct comparisons of IC50 values between different studies can be challenging due to variations in experimental conditions.
| Cell Line | This compound (µM)[1][2] | Tamoxifen (µM) | Doxorubicin (µM) | Cisplatin (µM) |
| MCF-7 (Breast) | 7.78[1][2] | 4.506 µg/mL (~12.1 µM)[3] / 10.045[2] | 0.4 - 2.5[4][5] | ~10-20 (effective concentration)[6] |
| A-549 (Lung) | 6.30[1][2] | ~0.01 (EC50)[7] | >20[1] | >100 (in 3D culture)[8] |
| SMMC-7721 (Hepatoma) | 5.59[1][2] | Not available | Not available | Not available |
| SW480 (Colon) | 13.39[1] | Not available | Not available | Not available |
| HL-60 (Leukemia) | 7.77[1][2] | Not available | Not available | Not available |
Mechanistic Insights: Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, research on the closely related compound "Guajadial" and enriched fractions from guava leaves provides valuable insights. These studies suggest a multi-faceted mechanism of action.
Estrogen Receptor Modulation
A significant body of evidence points to a mechanism of action for guajadial similar to that of Tamoxifen, a well-known selective estrogen receptor modulator (SERM).[3][9] It is suggested that guajadial and its related compounds may act as SERMs, which could explain its potent activity against estrogen receptor-positive breast cancer cell lines like MCF-7.
PI3K/Akt and Ras/MAPK Signaling
Research indicates that guajadial can suppress the PI3K/Akt signaling pathway.[10] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. By inhibiting this pathway, guajadial may effectively halt cancer cell growth and promote cell death. Furthermore, there is evidence to suggest the involvement of the Ras/MAPK pathway, another critical signaling cascade in cancer cell proliferation and survival.[11][12] The interplay between the PI3K/Akt and Ras/MAPK pathways is a key area of cancer research, and guajadial's ability to modulate these pathways highlights its therapeutic potential.[11][12][13][14][15]
Caption: Putative signaling pathways modulated by this compound.
Effects on Cell Cycle and Apoptosis
Caption: General experimental workflow for validating anticancer effects.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to evaluate the anticancer effects of compounds like this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
This compound demonstrates significant cytotoxic activity against a range of cancer cell lines. Its potential mechanisms of action, likely involving the modulation of key cancer-related signaling pathways and the induction of apoptosis and cell cycle arrest, make it a promising candidate for further preclinical and clinical investigation. The provided experimental protocols offer a foundation for researchers to validate and expand upon these initial findings. Further studies are warranted to elucidate the precise molecular targets of this compound and to evaluate its efficacy and safety in in vivo models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tamoxifen inhibits growth of oestrogen receptor-negative A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of 7-ketocholesterol on tamoxifen efficacy in breast carcinoma cell line models in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cross-talk between mitogenic Ras/MAPK and survival PI3K/Akt pathways: a fine balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Action mechanism and signal pathways of Psidium guajava L. aqueous extract in killing prostate cancer LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways inhibitors as anticancer agents: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Psidium guajava L. anti‐neoplastic effects: induction of apoptosis and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Bufalin induces cell cycle arrest and apoptosis in gallbladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]
- 21. cell-cycle arrest apoptosis: Topics by Science.gov [science.gov]
Guajadial E: A Comparative Analysis of its Structure-Activity Relationship in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Guajadial E, a meroterpenoid derived from the leaves of the guava plant (Psidium guajava), has emerged as a compound of interest in oncological research due to its cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and related compounds, presenting experimental data, detailed protocols, and visualizations of its proposed mechanisms of action.
Comparative Cytotoxicity of this compound and Related Compounds
The anti-proliferative activity of this compound and its naturally occurring analogs has been evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a basis for preliminary structure-activity relationship discussions. For comparative purposes, IC50 values for the standard chemotherapeutic drugs, Doxorubicin and Cisplatin, are also included where available.
| Compound | MCF-7 (Breast) IC50 (µM) | A-549 (Lung) IC50 (µM) | SMMC-7721 (Hepatoma) IC50 (µM) | SW480 (Colon) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) |
| This compound | 7.78[1] | 6.30[1] | 5.59[1] | 13.39[1] | 7.77[1] |
| Doxorubicin | 0.65 | 0.4 | Not Available | Not Available | Not Available |
| Cisplatin | ~6.4 - 14.9 | ~3.3 | Not Available | Not Available | ~0.28 |
Note: IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to different experimental conditions[2]. The values presented are for comparative reference.
Preliminary Structure-Activity Relationship (SAR) Insights
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method used to assess cell viability and cytotoxicity, which has been employed in the evaluation of this compound.
MTT Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., Doxorubicin).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under the same conditions.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Proposed Mechanisms of Action
Current research suggests that this compound and related compounds exert their anticancer effects through multiple signaling pathways. Two prominent proposed mechanisms are its action as a Selective Estrogen Receptor Modulator (SERM) and its inhibition of the PI3K/Akt signaling pathway.
Selective Estrogen Receptor Modulator (SERM) Activity
In silico and in vitro studies suggest that this compound may act as a SERM, exhibiting a mechanism of action similar to Tamoxifen. This is particularly relevant in hormone-receptor-positive cancers, such as certain types of breast cancer.
References
A Comparative Analysis of Guajadial E and Its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Guajadial E and its analogues, focusing on their cytotoxic and potential antimicrobial activities. The information is supported by experimental data and detailed methodologies to facilitate further research and development.
Introduction
This compound is a meroterpenoid natural product isolated from the leaves of the guava plant, Psidium guajava. This compound, along with its analogues such as Guajadial, Psidial A, and other related meroterpenoids, has garnered significant interest in the scientific community due to its potential therapeutic properties. These compounds share a common structural scaffold, often featuring a caryophyllene or a related sesquiterpenoid moiety linked to a phloroglucinol derivative. This guide will delve into a comparative analysis of their biological activities, with a focus on cytotoxicity and antimicrobial effects, and explore their mechanisms of action involving key cellular signaling pathways.
Comparative Cytotoxicity
This compound and its analogues have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following tables summarize the available 50% inhibitory concentration (IC50) values, providing a basis for a comparative assessment of their potency.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | SMMC-7721 (Hepatocellular Carcinoma) IC50 (µM) | SW480 (Colon Adenocarcinoma) IC50 (µM) | HL-60 (Promyelocytic Leukemia) IC50 (µM) | HCT116 (Colon Carcinoma) IC50 (µM) | CCRF-CEM (Leukemia) IC50 (µM) | DU145 (Prostate Carcinoma) IC50 (µM) | Huh7 (Hepatocellular Carcinoma) IC50 (µM) |
| This compound | 6.30[1] | 7.78[1] | 5.59[1] | 13.39[1] | 7.77[1] | 4.69 | 12.7 | 23.2 | 51.5 |
| Guajadial B | 0.15 | - | - | - | - | - | - | - | - |
| Guajadial C | - | - | - | - | - | - | - | - | - |
| Guajadial F | 13.8 | - | - | - | - | 3.66 | 7.80 | 27.7 | 11.1 |
| Psiguajavadial A | - | - | - | - | - | - | - | - | - |
| Psiguajavadial B | - | - | - | - | - | - | - | - | - |
Note: "-" indicates data not available from the provided search results. IC50 values for Guajadial B, C, F, and Psiguajavadials A and B are from a study on meroterpenoids from guava fruit and may have been tested under different conditions than this compound.
Structure-Activity Relationship
The cytotoxic potency of this compound and its analogues is influenced by their chemical structures. While a comprehensive quantitative structure-activity relationship (QSAR) analysis is beyond the scope of this guide, some general observations can be made based on the available data. The core structure, consisting of a sesquiterpenoid fused with a substituted phloroglucinol, is crucial for activity. Variations in the stereochemistry and substitutions on both the terpenoid and the aromatic moieties can significantly impact cytotoxicity. For instance, the potent activity of Guajadial B against A549 cells (IC50 = 150 nM) highlights the importance of specific structural features for targeting certain cancer cell types. Further research is needed to fully elucidate the structure-activity relationships within this class of compounds.
Mechanism of Action
The anticancer effects of Guajadial and its analogues are attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and drug resistance.
Inhibition of PI3K/Akt and Ras/MAPK Signaling Pathways
Guajadial has been shown to reverse multidrug resistance in cancer cells by suppressing the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Furthermore, Guajadial has been found to inhibit the Ras/MAPK pathway, another crucial signaling cascade that controls cell growth and differentiation. The inhibition of these pathways likely contributes significantly to the cytotoxic effects observed for this compound and its analogues.
Caption: PI3K/Akt Signaling Pathway Inhibition by Guajadial.
Caption: Ras/MAPK Signaling Pathway Inhibition by Guajadial.
Anti-Estrogenic Activity
Some studies suggest that Guajadial and its analogues may act as Selective Estrogen Receptor Modulators (SERMs), similar to tamoxifen. This is supported by their structural similarities to tamoxifen and their ability to inhibit the proliferation of estrogen receptor-positive breast cancer cells. This anti-estrogenic activity could be a key mechanism behind their efficacy against certain types of cancer.
Antimicrobial Activity
While extracts from Psidium guajava leaves have been traditionally used for their antimicrobial properties and have shown activity against various bacteria and fungi in scientific studies, there is a lack of specific data on the antimicrobial activity of isolated this compound and its analogues. The available data on extracts indicate a broad spectrum of activity, particularly against Gram-positive bacteria. However, to establish a clear comparative analysis, further studies determining the Minimum Inhibitory Concentrations (MICs) of the purified compounds are necessary.
Experimental Protocols
Cell Viability (MTT) Assay
The cytotoxic activity of this compound and its analogues is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogues) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
References
Confirming the In Vitro Target Engagement of Guajadial E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the in vitro target engagement of Guajadial E, a cytotoxic natural product isolated from Psidium guajava. Drawing from existing literature suggesting its potential interaction with key oncogenic signaling pathways, this document outlines experimental strategies to validate its molecular targets. The guide compares this compound with established inhibitors of the Estrogen Receptor (ER), the Ras/MAPK pathway, and the PI3K/Akt pathway, offering detailed experimental protocols and data presentation formats to facilitate objective assessment.
Introduction to this compound and its Putative Targets
This compound is a meroterpenoid that has demonstrated cytotoxic effects against a panel of human cancer cell lines, including MCF-7 (breast), A-549 (lung), SMMC-7721 (hepatocellular carcinoma), SW480 (colon), and HL-60 (leukemia)[1]. Related compounds, such as Guajadial, have been reported to exhibit a mechanism of action similar to tamoxifen, suggesting it may function as a Selective Estrogen Receptor Modulator (SERM)[2][3][4][5]. Furthermore, studies on Guajadial have indicated its ability to inhibit the Ras/MAPK pathway downstream of the VEGF receptor (VEGFR) and to suppress the PI3K/Akt pathway, contributing to its anti-proliferative and multidrug resistance reversal activities[2][6].
This guide focuses on in vitro methods to directly confirm the engagement of this compound with these three key signaling nodes:
-
Estrogen Receptor (ER): As a potential SERM, this compound may directly bind to and modulate the activity of estrogen receptors.
-
Ras/MAPK Pathway: This pathway is a critical regulator of cell proliferation, and its inhibition is a common strategy in cancer therapy.
-
PI3K/Akt Pathway: A central pathway in cell survival and growth, its dysregulation is frequently observed in cancer.
Comparative In Vitro Target Engagement Assays
To rigorously assess the target engagement of this compound, a series of in vitro assays are proposed below. For each putative target, this compound is compared with a well-characterized inhibitor.
Estrogen Receptor Engagement
Alternative/Comparator Compound: Tamoxifen, a well-established SERM.
| Assay | Principle | Endpoint Measured | Expected Outcome for this compound (if active) | Comparator: Tamoxifen |
| ER Competitive Binding Assay | Measures the ability of this compound to displace a radiolabeled or fluorescently-labeled estrogen analog from the ER ligand-binding domain. | IC50 (concentration required to displace 50% of the labeled ligand). | A finite IC50 value, indicating direct binding to the estrogen receptor. | Potent IC50 value, confirming its high affinity for the estrogen receptor. |
| E-SCREEN Assay (MCF-7 Cell Proliferation) | Quantifies the ability of a compound to inhibit or mimic estrogen-induced proliferation of ER-positive breast cancer cells (MCF-7). | EC50 (for agonistic activity) or IC50 (for antagonistic activity) of cell proliferation. | Inhibition of estradiol-induced cell proliferation, demonstrating antagonistic activity. | Known to inhibit estradiol-induced proliferation in MCF-7 cells. |
| ER-alpha/ERE Reporter Gene Assay | Measures the ability of this compound to modulate the transcriptional activity of the estrogen receptor on an estrogen response element (ERE)-driven reporter gene. | Change in reporter gene expression (e.g., luciferase, GFP). | Decrease in estradiol-stimulated reporter gene activity, indicating antagonism. | Acts as an antagonist in most cell types, reducing reporter gene expression. |
Ras/MAPK Pathway Engagement
Alternative/Comparator Compound: Sorafenib, a multi-kinase inhibitor known to target RAF kinases in the Ras/MAPK pathway.
| Assay | Principle | Endpoint Measured | Expected Outcome for this compound (if active) | Comparator: Sorafenib |
| In Vitro Kinase Assay (e.g., RAF, MEK) | Measures the direct inhibitory effect of this compound on the enzymatic activity of purified kinases in the Ras/MAPK cascade. | IC50 for kinase activity inhibition. | A low IC50 value against a specific kinase (e.g., RAF, MEK) would confirm direct inhibition. | Potent inhibitor of RAF kinases, with a low IC50 value. |
| Western Blot Analysis of Phospho-ERK | Detects changes in the phosphorylation status of ERK (a downstream effector of the pathway) in cells treated with this compound. | Reduction in the level of phosphorylated ERK (p-ERK). | A dose-dependent decrease in p-ERK levels, indicating pathway inhibition. | A significant reduction in p-ERK levels in responsive cell lines. |
| Cell-Based RAS Activation Assay | Measures the level of active, GTP-bound Ras in cells following treatment. | Decrease in the amount of Ras-GTP. | A reduction in Ras-GTP levels would suggest an upstream inhibitory effect. | May not directly inhibit Ras activation but will block downstream signaling. |
PI3K/Akt Pathway Engagement
Alternative/Comparator Compounds: Wortmannin or BEZ235 (dual PI3K/mTOR inhibitor).
| Assay | Principle | Endpoint Measured | Expected Outcome for this compound (if active) | Comparator: Wortmannin/BEZ235 |
| In Vitro PI3K Kinase Assay | Measures the direct inhibitory effect of this compound on the lipid kinase activity of purified PI3K isoforms. | IC50 for PI3K activity inhibition. | A low IC50 value against one or more PI3K isoforms. | Potent inhibitors of PI3K with low IC50 values. |
| Western Blot Analysis of Phospho-Akt | Detects changes in the phosphorylation of Akt at key residues (e.g., Ser473, Thr308) as a marker of PI3K pathway activity. | Reduction in the level of phosphorylated Akt (p-Akt). | A dose-dependent decrease in p-Akt levels. | Strong inhibition of Akt phosphorylation. |
| Cell Proliferation/Viability Assay (in PTEN-null or PIK3CA-mutant cells) | Assesses the anti-proliferative effect of this compound in cancer cell lines with known activation of the PI3K pathway. | IC50 for cell viability. | Potent anti-proliferative activity in these cell lines. | Known to be effective in cell lines with a hyperactivated PI3K pathway. |
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and accurate comparison.
ER Competitive Binding Assay
-
Reagents: Purified recombinant human ERα or ERβ, [3H]-Estradiol (or a fluorescent estrogen analog), this compound, Tamoxifen.
-
Procedure:
-
In a multi-well plate, incubate a fixed concentration of ER and labeled estradiol with increasing concentrations of this compound or Tamoxifen.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free-labeled estradiol using a suitable method (e.g., filtration, size-exclusion chromatography).
-
Quantify the amount of bound labeled estradiol using a scintillation counter or fluorescence reader.
-
Calculate the percentage of inhibition of labeled estradiol binding at each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Phosphorylated Proteins (p-ERK, p-Akt)
-
Cell Culture: Plate cancer cells (e.g., A-549 for p-ERK, PC-3 for p-Akt) and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or the respective comparator compound for a specified time (e.g., 1-24 hours). Include a vehicle control.
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the phosphorylated protein (e.g., anti-p-ERK, anti-p-Akt).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein (total ERK, total Akt) as a loading control.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the targeted signaling pathways and experimental logic.
Caption: Estrogen Receptor Signaling Pathway and Points of Inhibition.
Caption: Overview of Ras/MAPK and PI3K/Akt Signaling Pathways.
Caption: Logical Workflow for Target Engagement Confirmation.
Conclusion
This guide provides a structured approach for the in vitro validation of this compound's molecular targets. By employing a combination of biochemical and cell-based assays and comparing its activity with established inhibitors, researchers can generate robust data to confirm its mechanism of action. The presented protocols and data visualization frameworks are intended to facilitate a clear and objective assessment, ultimately contributing to a deeper understanding of this compound's therapeutic potential.
References
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. RAS-RAF Pathway Assays [promega.com]
- 6. dovepress.com [dovepress.com]
Guajadial E: A Potential Adjuvant for Cisplatin-Resistant Cancers
A Comparative Analysis of Guajadial E and Other Resistance-Modulating Agents in Cisplatin-Resistant Cancer Cell Lines
For researchers and drug development professionals grappling with the challenge of cisplatin resistance, the natural compound this compound emerges as a promising candidate for combinatorial cancer therapy. While direct studies on this compound in cisplatin-resistant cell lines are not yet available, its known mechanism of action—inhibiting the PI3K/Akt signaling pathway and ABC transporters—provides a strong rationale for its potential efficacy. This guide offers a comparative analysis of this compound's potential, benchmarked against the performance of established PI3K/Akt inhibitors in cisplatin-resistant models, supported by experimental data and detailed protocols.
Performance in Cancer Cell Lines: A Comparative Overview
Data from various studies have been compiled to provide a comparative perspective on the cytotoxic effects of this compound, cisplatin, and other relevant inhibitors.
| Compound/Agent | Cell Line | Resistance Status | IC50 / CC50 | Citation |
| This compound | A549 (Lung Carcinoma) | Cisplatin-sensitive | 6.30 µg/mL (~13.8 µM) | [1] |
| Cisplatin | A549 (Lung Carcinoma) | Cisplatin-sensitive | 6.14 µM | |
| Cisplatin | A549/CisR (Lung Carcinoma) | Cisplatin-resistant | 43.01 µM | |
| Cinobufagin (PI3K/Akt and MAPK/ERK inhibitor) | A549/DDP (Lung Carcinoma) | Cisplatin-resistant | ~1.23 µM | |
| BKM120 (PI3K inhibitor) | A549 (Lung Carcinoma) | Cisplatin-sensitive | ~3.95 µM | |
| Wortmannin (PI3K inhibitor) | A549/DDP (Lung Carcinoma) | Cisplatin-resistant | Not specified, but shown to reverse resistance | [2] |
| LY294002 (PI3K inhibitor) | OVCAR3 (Ovarian Cancer) | Cisplatin-resistant | 5 µM (in combination) | [3][4] |
| GLN (GAEL) | A2780-cp (Ovarian Cancer) | Cisplatin-resistant | ~15 µM | |
| MO-101 (GAEL) | A2780-cp (Ovarian Cancer) | Cisplatin-resistant | ~9 µM |
Key Insights:
-
Cisplatin-resistant A549 cells show a nearly 7-fold increase in cisplatin IC50 compared to their sensitive counterparts.
-
This compound demonstrates significant cytotoxicity in cisplatin-sensitive A549 cells.
-
PI3K/Akt pathway inhibitors, such as Cinobufagin and BKM120, show potent activity in lung cancer cells. Wortmannin and LY294002 have been shown to re-sensitize cisplatin-resistant cells to cisplatin.[2][3][4]
-
Other novel agents like the glycosylated antitumour ether lipids (GAELs) GLN and MO-101 also show efficacy in cisplatin-resistant ovarian cancer cells.
Unraveling the Mechanism: The PI3K/Akt Pathway and ABC Transporters
Guajadial has been identified as an inhibitor of the PI3K/Akt signaling pathway and ATP-binding cassette (ABC) transporters, both of which are critical players in the development of multidrug resistance, including resistance to cisplatin.[5][6]
The PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and apoptosis. Hyperactivation of this pathway is a common feature in many cancers and is a known contributor to cisplatin resistance.[7] By inhibiting this pathway, this compound can potentially restore the apoptotic mechanisms that are suppressed in resistant cancer cells, thereby re-sensitizing them to cisplatin.
Figure 1: this compound's proposed mechanism via PI3K/Akt pathway inhibition.
ABC Transporters:
ABC transporters are membrane proteins that function as efflux pumps, actively removing various substances, including chemotherapeutic drugs like cisplatin, from the cancer cell.[8] Overexpression of these transporters is a major mechanism of multidrug resistance. By inhibiting ABC transporters, this compound can increase the intracellular concentration of cisplatin, allowing it to reach its therapeutic target—the DNA.
Figure 2: this compound's proposed mechanism via ABC transporter inhibition.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Generation of Cisplatin-Resistant A549 Cell Line
This protocol describes a method for inducing cisplatin resistance in the A549 human lung carcinoma cell line through continuous exposure to the drug.
Materials:
-
A549 parental cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cisplatin (stock solution)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Treatment: Culture A549 parental cells in complete medium. Once confluent, treat the cells with cisplatin at a starting concentration close to the IC50 value (e.g., 1-5 µM) for 72 hours.
-
Recovery: After 72 hours, remove the cisplatin-containing medium, wash the cells with PBS, and add fresh complete medium. Allow the cells to recover and repopulate.
-
Stepwise Dose Escalation: Once the cells have recovered and reached confluency, repeat the treatment cycle with a gradually increasing concentration of cisplatin. The dose can be increased by a small factor (e.g., 1.5-2 fold) in each subsequent cycle.
-
Monitoring Resistance: Periodically (e.g., every 2-3 cycles), perform a cytotoxicity assay (e.g., MTT assay) to determine the IC50 of cisplatin for the treated cell population. Compare this to the IC50 of the parental A549 cells to monitor the development of resistance.
-
Establishment of Resistant Line: Continue the dose-escalation cycles until the cisplatin IC50 of the cell line has significantly increased and stabilized over several passages. The resulting cell line is considered cisplatin-resistant (e.g., A549/CisR or A549/DDP).
-
Maintenance: Maintain the established cisplatin-resistant cell line in a complete medium containing a maintenance concentration of cisplatin (a sub-lethal dose, e.g., 1-2 µM) to retain the resistant phenotype.
Figure 3: Workflow for generating cisplatin-resistant A549 cells.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells (e.g., A549, A549/CisR)
-
Complete culture medium
-
Test compounds (this compound, Cisplatin, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells as a control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blotting for Phosphorylated Akt (p-Akt)
Western blotting is used to detect the levels of specific proteins in a sample. This protocol details the detection of phosphorylated Akt (p-Akt), a key indicator of PI3K/Akt pathway activation.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt and anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST (Tris-buffered saline with 0.1% Tween 20) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the bound antibodies and re-probed with an antibody against total Akt to normalize the p-Akt signal to the total amount of Akt protein.
This comprehensive guide provides a foundation for researchers to explore the potential of this compound in overcoming cisplatin resistance. The provided data and protocols can aid in designing experiments to directly assess its efficacy and further elucidate its mechanism of action in this critical area of cancer research.
References
- 1. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of cisplatin resistance by inhibiting PI3K/Akt signal pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K Inhibition Sensitize the Cisplatin-resistant Human Ovarian Cancer Cell OVCAR3 by Induction of Oxidative Stress - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 4. PI3K Inhibition Sensitize the Cisplatin-resistant Human Ovarian Cancer Cell OVCAR3 by Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Guajadial reverses multidrug resistance by inhibiting ABC transporter expression and suppressing the PI3K/Akt pathway in drug-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Guajadial's Bioactivity: A Comparative Guide for Researchers
A comprehensive review of independent studies confirms the potential of Guajadial, a meroterpenoid derived from guava (Psidium guajava), as a promising bioactive compound. This guide synthesizes and compares quantitative data from various research laboratories that have investigated Guajadial's efficacy, providing a cross-validation of its antiproliferative, anti-estrogenic, and anti-inflammatory effects. No specific data for a compound named "Guajadial E" was found in the reviewed literature; this guide focuses on the widely studied Guajadial.
Comparative Bioactivity Data of Guajadial
The anticancer and anti-estrogenic potential of Guajadial has been independently assessed by multiple research groups, with consistent findings of its ability to inhibit the growth of various cancer cell lines. The following tables summarize the key quantitative data from these studies, offering a comparative overview of Guajadial's activity.
Table 1: In Vitro Anticancer Activity of Guajadial
| Cancer Type | Cell Line | Parameter | Value (µg/mL) | Laboratory/Study | Citation |
| Breast Cancer | MCF-7 | TGI | 5.59 | Rizzo et al. | [1][2] |
| Breast Cancer | MCF-7 BUS | TGI | 2.27 | Rizzo et al. | [1][2] |
| Breast Cancer | MCF-7 | IC50 | 7.78 | Unspecified Study | [1] |
| Lung Cancer | A549 | IC50 | 6.30 | Unspecified Study | [1] |
| Leukemia | HL60 | IC50 | 7.77 | Unspecified Study | [1] |
| Hepatoma | SMMC-7721 | IC50 | 5.59 | Unspecified Study | [1] |
TGI: Total Growth Inhibition; IC50: Half-maximal Inhibitory Concentration.
Table 2: In Vivo Anti-Estrogenic Activity of Guajadial-Enriched Fraction
| Animal Model | Assay | Treatment | Effect | Laboratory/Study | Citation |
| Pre-pubescent Rats | Uterotrophic Assay | Guajadial-enriched fraction (12.5, 25, and 50 mg/kg) | Inhibited estradiol-induced uterine proliferation | Unspecified Study | [3][4] |
Experimental Protocols
The methodologies employed by different laboratories to assess Guajadial's bioactivity share common principles but can vary in specific details. Below are generalized protocols based on the available literature.
In Vitro Antiproliferative Assays (SRB and MTT)
The antiproliferative activity of Guajadial has been commonly evaluated using the Sulforhodamine B (SRB) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.[5]
-
Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells were treated with various concentrations of Guajadial or a vehicle control and incubated for a specified period (e.g., 24 to 72 hours).
-
Cell Viability Assessment:
-
SRB Assay: Cells are fixed with trichloroacetic acid and stained with SRB dye. The protein-bound dye is then solubilized, and the absorbance is measured to determine cell density.
-
MTT Assay: MTT is added to the wells and metabolized by viable cells into a purple formazan product. The formazan is then solubilized, and the absorbance is measured to quantify cell viability.
-
-
Data Analysis: The IC50 or TGI values are calculated from the dose-response curves.
In Vivo Uterotrophic Assay
To assess the in vivo anti-estrogenic efficacy of a Guajadial-enriched fraction, the uterotrophic assay in immature female rats has been utilized.[6]
-
Animal Model: Immature female Wistar rats (21-25 days old) are used.[6]
-
Treatment: The animals are divided into groups: a negative control (vehicle), a positive control (17β-estradiol), and treatment groups receiving 17β-estradiol plus the Guajadial-enriched fraction at different doses (e.g., 12.5, 25, and 50 mg/kg) orally for three consecutive days.[6]
-
Endpoint Measurement: On the fourth day, the animals are euthanized, and the uteri are excised and weighed.[6]
-
Data Analysis: A statistically significant reduction in uterine weight in the treatment groups compared to the positive control group indicates anti-estrogenic activity.
Anti-Inflammatory Activity Assays
The anti-inflammatory properties of guava leaf extracts, which contain Guajadial, have been investigated by measuring the inhibition of key inflammatory mediators in macrophage cell lines like RAW 264.7.[7]
-
Cell Culture and Stimulation: RAW 264.7 macrophages are cultured and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: The cells are co-treated with LPS and various concentrations of the guava leaf extract.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) Production: The level of PGE2 in the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
iNOS and COX-2 Expression: The protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blot analysis.[8]
-
Visualizing Molecular Pathways and Workflows
Anti-Inflammatory Signaling Pathway of Guava Leaf Extract
Guava leaf extract has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to the downregulation of pro-inflammatory enzymes iNOS and COX-2.[8]
Caption: Anti-inflammatory mechanism of Guava Leaf Extract.
General Experimental Workflow for Bioactivity Screening
The cross-laboratory validation of Guajadial's bioactivity generally follows a structured workflow from in vitro screening to in vivo confirmation.
Caption: Workflow for Guajadial bioactivity validation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of an ethanolic extract of guava (Psidium guajava L.) leaves in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fermented guava leaf extract inhibits LPS-induced COX-2 and iNOS expression in Mouse macrophage cells by inhibition of transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Guajadial E: A Promising Natural Compound for Overcoming Multidrug Resistance in Cancer Therapy
A detailed comparison of Guajadial's synergistic effects with conventional anticancer drugs, supported by experimental evidence.
For Immediate Release
Researchers and drug development professionals are constantly seeking novel strategies to combat multidrug resistance (MDR), a major obstacle in the successful treatment of cancer. A growing body of evidence points to the potential of natural compounds to enhance the efficacy of existing chemotherapeutic agents. One such compound, Guajadial, a meroterpenoid derived from the leaves of the guava tree (Psidium guajava), has demonstrated significant promise in reversing MDR in breast cancer cells. This guide provides a comprehensive overview of the synergistic effects of Guajadial when combined with well-known anticancer drugs, presenting key experimental data and outlining the underlying molecular mechanisms.
Synergistic Activity with Doxorubicin and Paclitaxel
A pivotal study has illuminated the ability of Guajadial to re-sensitize drug-resistant breast cancer cells to conventional chemotherapies.[1] The research focused on Adriamycin (Doxorubicin)-resistant (MCF-7/ADR) and Paclitaxel-resistant (MCF-7/PTX) human breast cancer cell lines. The data conclusively shows that Guajadial, when used in combination with these drugs, significantly reduces the concentration required to inhibit cancer cell growth, as measured by the half-maximal inhibitory concentration (IC50).
Quantitative Analysis of Synergistic Effects
The synergistic effect of Guajadial is quantified by the reversal fold (RF), which indicates the factor by which the IC50 of the anticancer drug is reduced in the presence of Guajadial. The following tables summarize the IC50 values and reversal folds observed in the study.[1]
Table 1: Synergistic Effect of Guajadial on Doxorubicin (ADR) in MCF-7/ADR Cells [1]
| Treatment | IC50 (µM) | Reversal Fold (RF) |
| Doxorubicin alone | 28.56 ± 2.14 | - |
| Doxorubicin + Guajadial (10 µM) | 9.82 ± 0.75 | 2.91 |
Table 2: Synergistic Effect of Guajadial on Paclitaxel (PTX) in MCF-7/PTX Cells [1]
| Treatment | IC50 (µM) | Reversal Fold (RF) |
| Paclitaxel alone | 1.58 ± 0.12 | - |
| Paclitaxel + Guajadial (10 µM) | 0.52 ± 0.04 | 3.04 |
These results clearly demonstrate that a non-toxic concentration of Guajadial (10 µM) can significantly enhance the cytotoxic effects of both Doxorubicin and Paclitaxel in their respective resistant cell lines.
Mechanism of Action: Targeting Key Resistance Pathways
The synergistic activity of Guajadial is attributed to its ability to modulate two critical pathways involved in multidrug resistance: the expression of ATP-binding cassette (ABC) transporters and the PI3K/Akt signaling pathway.[1][2]
Inhibition of ABC Transporter Expression
Cancer cells often develop resistance by overexpressing ABC transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which act as cellular pumps to actively efflux chemotherapeutic drugs, thereby reducing their intracellular concentration and efficacy.[1] Experimental data shows that Guajadial treatment leads to a significant downregulation of both P-gp and BCRP expression at both the mRNA and protein levels in drug-resistant breast cancer cells.[1]
Suppression of the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and drug resistance in many cancers.[3][4][5][6] Hyperactivation of this pathway can promote the expression of ABC transporters and inhibit apoptosis. The study by Li et al. (2019) demonstrated that Guajadial effectively suppresses the phosphorylation of Akt and its downstream target, p70S6K, in both MCF-7/ADR and MCF-7/PTX cells.[1] This inactivation of the PI3K/Akt pathway is a key mechanism through which Guajadial restores sensitivity to anticancer drugs.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the cited research.[1]
Cell Culture and Drug Treatment
MCF-7, MCF-7/ADR, and MCF-7/PTX cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere. For the resistant cell lines, 1 µg/mL Adriamycin or 1 µM Paclitaxel was added to the culture medium to maintain the drug-resistant phenotype.
Cell Viability Assay (MTT Assay)
Cells were seeded in 96-well plates and treated with various concentrations of Guajadial, Doxorubicin, Paclitaxel, or their combinations for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
References
- 1. Guajadial reverses multidrug resistance by inhibiting ABC transporter expression and suppressing the PI3K/Akt pathway in drug-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt signalling pathway specific inhibitors: a novel strategy to sensitize cancer cells to anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review | MDPI [mdpi.com]
- 5. Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Guajadial E
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of Guajadial E, a naturally derived meroterpenoid with noted cytotoxic properties. Adherence to these procedural steps is critical for minimizing risk and ensuring regulatory compliance.
Essential Safety and Handling Information
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat or protective gown
-
In cases of potential aerosolization, a respirator may be necessary.
Handling and Storage:
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated location, away from incompatible materials.
Quantitative Data Summary
The following table summarizes key data points for this compound, pertinent to its safe handling and disposal.
| Property | Data | Source(s) |
| Compound Type | Meroterpenoid, Polyphenol | |
| Biological Activity | Cytotoxic | |
| IC50 Values | 7.78 µM (MCF-7), 6.30 µM (A-549), 5.59 µM (SMMC-7721), 13.39 µM (SW480), 7.77 µM (HL-60) | |
| Appearance | As with many purified natural products, likely a solid or oil. Refer to the supplier's Certificate of Analysis for specific details. |
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow the established guidelines for cytotoxic waste. This ensures the safety of laboratory personnel and prevents environmental contamination.
1. Segregation and Collection:
-
All materials that have come into direct contact with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials, gloves, bench paper), and spill cleanup materials, must be segregated as cytotoxic waste.
-
Use designated, leak-proof, and puncture-resistant waste containers that are clearly labeled with the cytotoxic hazard symbol. These containers are often color-coded (e.g., purple or yellow) to distinguish them from other waste streams.
2. Container Management:
-
Keep cytotoxic waste containers closed except when adding waste.
-
Do not overfill containers. Fill to no more than three-quarters of the container's capacity.
-
Ensure the exterior of the waste container remains clean and free of contamination.
3. Waste Storage:
-
Store cytotoxic waste in a secure, designated area with limited access.
-
This storage area should be clearly marked with cytotoxic warning signs.
-
Do not mix cytotoxic waste with other chemical or biological waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
4. Final Disposal:
-
Cytotoxic waste must be disposed of through a licensed hazardous waste disposal company.
-
The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration. This process ensures the complete destruction of the hazardous compounds.
-
Contact your institution's EHS office to arrange for the pickup and disposal of your cytotoxic waste containers.
Experimental Workflow for Disposal
Personal protective equipment for handling Guajadial E
Essential Safety and Handling Guide for Guajadial E
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for handling this compound, a meroterpenoid natural product isolated from Psidium guajava. Due to its demonstrated cytotoxic properties, this compound must be handled with care by trained personnel in a laboratory setting. The following guidelines are based on the known biological activities of this compound and general safety protocols for cytotoxic compounds.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its cytotoxic potential has been evaluated against several human cancer cell lines. This data underscores the need for cautious handling.
| Cell Line | IC₅₀ (µM) | Reference |
| MCF-7 (Breast Cancer) | 7.78 | [1] |
| A-549 (Lung Cancer) | 6.30 | [1] |
| SMMC-7721 (Hepatocellular Carcinoma) | 5.59 | [1] |
| SW480 (Colon Cancer) | 13.39 | [1] |
| HL-60 (Leukemia) | 7.77 | [1] |
| HCT116 (Colon Cancer) | 4.69 | [2] |
| CCRF-CEM (Leukemia) | 12.7 | [2] |
| DU145 (Prostate Cancer) | 23.2 | [2] |
| Huh7 (Hepatocellular Carcinoma) | 51.5 | [2] |
Operational and Disposal Plans
The following procedural guidance is designed to minimize exposure and ensure the safe handling and disposal of this compound.
Experimental Protocols
1. Personal Protective Equipment (PPE)
Due to its cytotoxic nature, a comprehensive PPE strategy is mandatory.
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer pair immediately if contaminated.
-
Lab Coat: A dedicated, long-sleeved, impermeable lab coat should be worn. Cuffs should be tucked into the inner pair of gloves.
-
Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.
-
Respiratory Protection: When handling the powdered form or creating aerosols, a NIOSH-approved respirator (e.g., N95) or a powered air-purifying respirator (PAPR) should be used. All handling of the solid compound should ideally be done in a chemical fume hood.
2. Engineering Controls
-
Fume Hood: All weighing and preparation of stock solutions of this compound should be performed in a certified chemical fume hood to prevent inhalation of the powder.
-
Ventilation: Ensure the laboratory is well-ventilated.
3. Handling Procedures
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled as "Cytotoxic."
-
Solution Preparation:
-
Prepare the work area within the fume hood by laying down a disposable, absorbent, plastic-backed pad.
-
Carefully weigh the required amount of this compound powder.
-
Add the solvent slowly to the powder to avoid aerosolization.
-
Cap the vial and vortex until the compound is fully dissolved.
-
-
Spill Management:
-
Alert others in the area of the spill.
-
Evacuate the immediate area if the spill is large or involves a volatile solvent.
-
Wearing appropriate PPE, cover the spill with an absorbent material, starting from the outside and working inwards.
-
Clean the area with a suitable decontaminating solution (e.g., 10% bleach solution), followed by a water rinse.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
-
4. Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste.
-
Waste Segregation:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant, clearly labeled "Cytotoxic Sharps" container.[3]
-
Solid Waste: Contaminated PPE (gloves, lab coats), absorbent pads, and vials should be placed in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container. These containers are often color-coded purple or red.[3][4]
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, leak-proof container labeled "Cytotoxic Liquid Waste."
-
-
Final Disposal: Cytotoxic waste must not be disposed of in regular trash or down the drain. The only acceptable method of disposal is high-temperature incineration by a licensed hazardous waste disposal company.[3]
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
